BPR1R024 mesylate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H25F3N6O5S |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)-3-pyridinyl]methyl]urea;methanesulfonic acid |
InChI |
InChI=1S/C24H21F3N6O2.CH4O3S/c1-33(2)17-6-9-19-20(11-17)30-14-31-22(19)35-18-7-4-16(5-8-18)32-23(34)29-13-15-3-10-21(28-12-15)24(25,26)27;1-5(2,3)4/h3-12,14H,13H2,1-2H3,(H2,29,32,34);1H3,(H,2,3,4) |
InChI Key |
IOTHUERMMPFCSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=NC=N2)OC3=CC=C(C=C3)NC(=O)NCC4=CN=C(C=C4)C(F)(F)F.CS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
BPR1R024 Mesylate: A Deep Dive into its Mechanism of Action as a Selective CSF1R Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BPR1R024 mesylate is an orally active and highly selective small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator in the regulation of macrophage biology.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of BPR1R024, summarizing key preclinical data and outlining the experimental methodologies used to elucidate its function. Developed through property-driven optimization of a multi-targeting kinase inhibitor, BPR1R024 demonstrates potent and selective inhibition of CSF1R, leading to immunomodulatory and antitumor activity.[1][2]
Core Mechanism of Action: Targeting the CSF1R Signaling Pathway
The primary molecular target of BPR1R024 is the CSF1R, a receptor tyrosine kinase.[1][2][3][4] The binding of its ligand, CSF1, to CSF1R triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that is crucial for the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment (TME), a specific subpopulation of macrophages, known as tumor-associated macrophages (TAMs), plays a significant role in promoting tumor growth, angiogenesis, and metastasis, while also suppressing the anti-tumor immune response. These TAMs predominantly exhibit an M2-like phenotype, which is associated with immunosuppression.
BPR1R024 exerts its therapeutic effect by competitively binding to the ATP-binding pocket of CSF1R, thereby blocking its kinase activity. This inhibition of CSF1R signaling leads to a reduction in the survival of M2-like TAMs, with minimal impact on the M1-like macrophages that are involved in anti-tumor immunity.[1][2] This selective pressure on the M2 macrophage population results in a shift in the M1/M2 ratio within the TME, creating a more pro-inflammatory and anti-tumorigenic environment.[1][2]
Molecular docking studies have revealed that the unique 7-aminoquinazoline scaffold of BPR1R024 forms a nonclassical hydrogen-bonding interaction with the hinge region of CSF1R, contributing to its high potency.[1][2] Furthermore, structural differences in the back pockets of CSF1R and Aurora kinases were exploited through a chain extension strategy during the drug's development to ensure high selectivity and diminish off-target effects on Aurora kinases A and B.[1][2]
Quantitative Data Summary
The preclinical evaluation of BPR1R024 has generated significant quantitative data that underscore its potency, selectivity, and in vivo efficacy.
| Parameter | Value | Description |
| IC50 (CSF1R) | 0.53 nM | Potency of BPR1R024 in inhibiting CSF1R kinase activity in vitro.[1][2][3] |
| IC50 (Aurora A) | >10 µM | Selectivity of BPR1R024 against Aurora A kinase, indicating minimal off-target activity.[3] |
| IC50 (Aurora B) | 1.40 µM | Selectivity of BPR1R024 against Aurora B kinase.[3] |
| Tumor Growth Inhibition (TGI) | 59% | Efficacy in an MC38 murine colon tumor model following oral administration of 100 mg/kg twice daily.[2] |
| Oral Bioavailability (F) | 35% | Pharmacokinetic parameter determined in rats, indicating good oral absorption.[3] |
Experimental Protocols
The characterization of BPR1R024's mechanism of action involved a series of key experiments. The general methodologies are described below.
1. In Vitro Kinase Inhibition Assay (Kinase-Glo Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BPR1R024 against CSF1R and other kinases like Aurora A and B.
-
Methodology:
-
Recombinant human CSF1R, Aurora A, and Aurora B kinases were incubated with BPR1R024 at varying concentrations in a buffer solution containing ATP and a suitable substrate.
-
The kinase reaction was allowed to proceed for a specific duration at a controlled temperature.
-
The amount of ATP remaining after the reaction is inversely proportional to the kinase activity. The Kinase-Glo® luminescent assay reagent was added to measure the remaining ATP.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.
-
2. In Vivo Murine Colon Tumor Model (MC38)
-
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in a syngeneic mouse model.
-
Methodology:
-
C57BL/6 mice were subcutaneously implanted with MC38 colon adenocarcinoma cells.
-
Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily).
-
Tumor volume was measured regularly using calipers throughout the study.
-
At the end of the study, tumors were excised for further analysis, such as immunohistochemistry or flow cytometry, to assess the immune cell populations (e.g., M1/M2 macrophage ratio).
-
Tumor growth inhibition (TGI) was calculated by comparing the mean tumor volume of the treated group to the vehicle control group.
-
3. Molecular Docking Studies
-
Objective: To predict and analyze the binding mode of BPR1R024 within the ATP-binding site of CSF1R.
-
Methodology:
-
The three-dimensional crystal structure of the CSF1R kinase domain was obtained from a protein databank.
-
The structure of BPR1R024 was generated and optimized using computational chemistry software.
-
Molecular docking simulations were performed using a suitable docking program to predict the binding pose of BPR1R024 within the active site of CSF1R.
-
The predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, were analyzed to understand the structural basis of its inhibitory activity and selectivity.
-
Conclusion
This compound is a potent and selective CSF1R inhibitor with a well-defined mechanism of action. By targeting the survival of immunosuppressive M2-like TAMs, it effectively remodels the tumor microenvironment to favor an anti-tumor immune response. The compelling preclinical data, including its nanomolar potency, high selectivity, and significant in vivo efficacy, position BPR1R024 as a promising candidate for further development in the field of immuno-oncology. The detailed experimental approaches used in its characterization provide a solid foundation for future investigations and potential clinical applications.
References
BPR1R024 Mesylate: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1R024 mesylate is a potent and orally active small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator of macrophage differentiation and survival.[1][2][3] Dysregulation of CSF1R signaling is implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of the target selectivity of BPR1R024, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the methodologies used for its characterization.
Target Selectivity Profile
BPR1R024 was developed through a strategic optimization process to enhance its selectivity for CSF1R while minimizing off-target effects, particularly against Aurora kinases A and B (AURA/B), which are associated with mitotic arrest and potential cytotoxicity to normal cells.[2]
Biochemical Inhibition Data
The inhibitory activity of BPR1R024 was assessed against its primary target, CSF1R, and the off-target kinases AURA and AURB using the Kinase-Glo assay. The results demonstrate exceptional potency against CSF1R and a significant selectivity margin over AURA and AURB.
| Target Kinase | IC50 (nM) |
| CSF1R | 0.53 |
| AURA | >10,000 |
| AURB | 1,400 |
Table 1: Biochemical inhibitory activity of BPR1R024 against CSF1R, AURA, and AURB. Data from in-house Kinase-Glo assays.[2]
Broad Kinase Panel Profiling
To further elucidate the selectivity of BPR1R024, it was screened against a panel of 403 non-mutant kinases at a concentration of 1 µM using the KINOMEscan™ technology.[2] This competition binding assay revealed a superior target selectivity with a selectivity score (S(10)) of 0.017.[2] Only a limited number of kinases exhibited greater than 90% inhibition at this concentration, highlighting the focused activity of BPR1R024.
| Kinase Target | Percent Inhibition @ 1 µM |
| CSF1R | >99% |
| c-KIT | >90% |
| PDGFRβ | >90% |
| PDGFRα | >90% |
| DDR1 | >90% |
| VEGFR2 | >90% |
| PAK3 | >90% |
Table 2: Kinases inhibited by more than 90% by BPR1R024 at a 1 µM concentration in a KINOMEscan™ panel of 403 kinases.[2]
Cellular Activity
The potent biochemical inhibition of CSF1R by BPR1R024 translates to significant activity in cellular models. In cell viability assays, BPR1R024 demonstrated potent inhibition of CSF1R-dependent cell lines.
| Cell Line | Description | EC50 (nM) |
| Ba/F3-CSF1R | Ba/F3 cells ectopically expressing human CSF1R | 66 |
| M-NFS-60 | Mouse myelogenous leukemia cell line (CSF1R-dependent) | 92 |
Table 3: Cellular potency of BPR1R024 in CSF1R-dependent cell lines.[2]
Mechanism of Action: CSF1R Signaling Inhibition
BPR1R024 exerts its therapeutic effect by inhibiting the CSF1R signaling pathway. Upon binding of its ligands (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that are crucial for the survival, proliferation, and differentiation of macrophages.[4][5] By blocking the ATP-binding site of the CSF1R kinase domain, BPR1R024 prevents this autophosphorylation and subsequent activation of downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4][6][7] This inhibition leads to a reduction in tumor-associated macrophages (TAMs) within the tumor microenvironment, thereby modulating the immune landscape to be less favorable for tumor growth.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase-Glo™ Luminescent Kinase Assay
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
Protocol:
-
Prepare a reaction mixture containing the specific kinase (e.g., CSF1R, AURA, or AURB), substrate, and any required cofactors in a reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
Dispense the reaction mixture into a 96-well plate.
-
Add serial dilutions of BPR1R024 or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP (final concentration of 10 µM).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add an equal volume of Kinase-Glo™ Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of BPR1R024 and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Profiling
This is a competition-based binding assay used to quantify the interaction of a compound with a large panel of kinases.
Protocol:
-
A DNA-tagged kinase is incubated with the test compound (BPR1R024 at 1 µM) and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the compound to the kinase.
Cell Viability Assay (MTS)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Seed CSF1R-dependent cells (e.g., Ba/F3-CSF1R or M-NFS-60) in a 96-well plate at a density of 8,000 cells per well.
-
After 16 hours, treat the cells with various concentrations of BPR1R024 or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate EC50 values by normalizing the absorbance of treated cells to the vehicle control and fitting the data to a dose-response curve.[2]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling molecules.
Protocol:
-
Seed THP-1 cells (1 x 10⁶) in a six-well plate for 16 hours.
-
Serum-starve the cells for 30 minutes and then treat with BPR1R024 at the desired concentrations.
-
Stimulate the cells with human M-CSF (100 ng/mL) for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-CSF1R, total CSF1R, phospho-AKT, total AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a highly potent and selective inhibitor of CSF1R. Its focused activity against CSF1R, coupled with minimal off-target effects, makes it a valuable tool for investigating the role of CSF1R in health and disease and a promising candidate for therapeutic development in oncology and other indications where CSF1R-driven pathology is a key factor. The data and protocols presented in this guide provide a comprehensive overview of the target selectivity of BPR1R024 for researchers and drug development professionals.
References
- 1. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
BPR1R024 Mesylate: A Technical Overview of its Immunomodulatory Profile
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
BPR1R024 is an orally active and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical regulator of macrophage biology.[1][2][3] Developed as a promising agent in immuno-oncology, BPR1R024 mesylate exerts its immunomodulatory effects by selectively targeting and depleting protumor M2-like macrophages within the tumor microenvironment (TME).[1][3][4][5] This targeted action reverses immunosuppression and promotes an antitumor immune response, demonstrating significant therapeutic potential in preclinical cancer models.[1][3][4][5] This document provides an in-depth technical guide on the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize the immunomodulatory effects of this compound.
Core Mechanism of Action: CSF1R Inhibition
BPR1R024 is a potent inhibitor of CSF1R, a receptor tyrosine kinase essential for the proliferation, differentiation, and survival of monocytes and macrophages.[6][7] In the context of cancer, the CSF1/CSF1R signaling axis is a key driver for the recruitment and polarization of Tumor-Associated Macrophages (TAMs).[1][3][5] These TAMs, particularly the M2-like phenotype, contribute to an immunosuppressive TME, promoting tumor growth, angiogenesis, and metastasis while hindering the efficacy of cytotoxic T lymphocytes.[8][9]
BPR1R024 was developed through property-driven optimization of a prior clinical multitargeting kinase inhibitor, BPR1K871, to achieve greater selectivity for CSF1R and improved oral bioavailability.[1][3][4] Its chemical structure, featuring a 7-aminoquinazoline scaffold, engages in specific hydrogen-bonding interactions with key residues in the CSF1R kinase domain, including Cys666, Asp796, and Glu633, ensuring high-affinity binding and potent inhibition.[4] By blocking CSF1R signaling, BPR1R024 selectively induces apoptosis in the M2-like macrophage population, which is highly dependent on this pathway for survival.[1][4][5] This leads to a shift in the macrophage balance within the TME, increasing the ratio of antitumor M1-like macrophages to protumor M2-like macrophages.[1][3][4][5]
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency, selectivity, and in vivo efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) values of BPR1R024 against its primary target, CSF1R, and key off-target kinases, demonstrating its high selectivity.
| Kinase Target | BPR1R024 IC50 | Reference Compound | Reference IC50 |
| CSF1R | 0.53 nM | Pexidartinib | Not Specified |
| Aurora A (AURA) | >10 µM | VX-680 | Not Specified |
| Aurora B (AURB) | 1.40 µM | VX-680 | Not Specified |
| Data sourced from in-house Kinase-Glo assays.[2][4] |
Table 2: Cellular and In Vivo Activity
This table outlines the effects of BPR1R024 in cellular assays and its antitumor efficacy in a preclinical animal model.
| Parameter | Assay/Model | Treatment | Result |
| M2 Macrophage Viability | Cell Viability Assay | BPR1R024 (0-10 µM) | Selective inhibition of M2-like macrophage survival.[1][2][4] |
| M1 Macrophage Viability | Cell Viability Assay | BPR1R024 (0-10 µM) | Minimal effect on M1-like macrophage growth.[1][2][4] |
| CSF1R Signaling | Western Blot | BPR1R024 (0-500 nM) | Dose-dependent suppression of CSF1R signal.[2] |
| TNF-α Production | Cytokine Assay | BPR1R024 (10-100 nM) | Inhibition of CSF1/CSF1R-mediated TNF-α production.[2] |
| Antitumor Efficacy | MC38 Murine Colon Tumor Model | 100 mg/kg this compound (oral, twice daily) | 59% Tumor Growth Inhibition (TGI).[4] |
| Immunomodulation In Vivo | MC38 Murine Colon Tumor Model | 100 mg/kg this compound (oral, twice daily) | Increased ratio of M1 to M2 TAMs in the TME.[1][2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase-Glo Assay
This protocol was utilized to determine the IC50 values of BPR1R024 against target kinases.
Figure 2: Workflow for In Vitro Kinase-Glo Assay.
-
Objective: To measure the inhibitory effect of BPR1R024 on the enzymatic activity of CSF1R, AURA, and AURB.
-
Methodology:
-
Plate Preparation: Recombinant human kinases (CSF1R, AURA, AURB) were added to the wells of a microplate along with their specific substrates and ATP.
-
Compound Addition: BPR1R024 was serially diluted and added to the wells. Control wells contained vehicle (DMSO). Pexidartinib and VX-680 were used as control compounds.[4]
-
Reaction Incubation: The plates were incubated at room temperature to allow the kinase reaction to proceed.
-
Signal Generation: Kinase-Glo® luminescent kinase assay reagent was added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction, producing a luminescent signal.
-
Data Acquisition: Luminescence was measured using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Analysis: The luminescent data was normalized to controls and plotted against compound concentration. IC50 values were calculated using non-linear regression analysis. All data were expressed as the mean of at least two independent experiments.[4]
-
In Vivo Murine Colon Tumor Model
This protocol was used to evaluate the antitumor and immunomodulatory activity of orally administered this compound.
Figure 3: Workflow for In Vivo Antitumor Efficacy Study.
-
Objective: To determine the in vivo efficacy and immunomodulatory effects of this compound on tumor growth and the TME.
-
Animal Model: C57BL/6 mice.
-
Tumor Model: MC38 murine colon adenocarcinoma cell line.
-
Methodology:
-
Tumor Implantation: MC38 cells were implanted subcutaneously into the flank of the mice.
-
Tumor Establishment: Tumors were allowed to grow to a predetermined size.
-
Treatment: Mice were randomized into vehicle control and treatment groups. The treatment group received this compound at a dose of 100 mg/kg, administered orally twice daily (BID).[2]
-
Monitoring: Tumor volumes and animal body weights were measured regularly throughout the study period.
-
Analysis:
-
Antitumor Efficacy: Tumor Growth Inhibition (TGI) was calculated by comparing the average tumor volume of the treated group to the vehicle control group.
-
Immunomodulatory Effects: Excised tumors were processed for analysis by methods such as immunohistochemistry (IHC) or flow cytometry to quantify the populations of M1 (e.g., CD86+) and M2 (e.g., CD206+) macrophages and determine the M1/M2 ratio.[4]
-
-
Conclusion
This compound is a novel, potent, and selective CSF1R inhibitor with a well-defined immunomodulatory mechanism of action. By specifically targeting and depleting protumor M2 macrophages, it effectively remodels the immunosuppressive tumor microenvironment. Preclinical data demonstrates significant single-agent antitumor activity, driven by this immunomodulatory effect.[1][4] These findings establish BPR1R024 as a strong candidate for further development in the field of immuno-oncology, both as a monotherapy and potentially in combination with other immunotherapies such as checkpoint inhibitors.
References
- 1. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BPR1R024 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Immunomodulatory Activity of a Colony-Stimulating Factor-1 Receptor Inhibitor in Patients With Advanced Refractory Breast or Prostate Cancer: A Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Silence of a dependence receptor CSF1R in colorectal cancer cells activates tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
BPR1R024 Mesylate: An In-Depth Technical Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of BPR1R024 mesylate, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The data and protocols summarized herein are derived from key preclinical studies, offering valuable insights for researchers in oncology and immunology.
Core Efficacy: Targeting the Tumor Microenvironment
BPR1R024 is an orally active small molecule designed to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs).[1][2] By selectively inhibiting CSF1R, BPR1R024 disrupts the signaling pathway essential for the differentiation and survival of M2-polarized macrophages, which are known to promote tumor growth and suppress anti-tumor immunity.[1][3]
The in vivo anti-tumor activity of this compound has been demonstrated in a murine colon adenocarcinoma model (MC38).[1][3] Oral administration of the compound resulted in a significant delay in tumor growth and a favorable shift in the tumor microenvironment towards an anti-tumor phenotype, characterized by an increased ratio of M1 to M2 macrophages.[1][3]
Quantitative In Vivo Efficacy Data
The following table summarizes the key quantitative data from in vivo studies of this compound.
| Parameter | Value | Animal Model | Source |
| Tumor Growth Inhibition (TGI) | 59% | MC38 murine colon tumor model | [3] |
| In Vitro IC50 (CSF1R) | 0.53 nM | Enzymatic Assay | [1][3][4] |
| Oral Bioavailability (F) | 35% | Rat | [4] |
| Dosing Regimen | 100 mg/kg, twice daily (oral) | MC38 murine colon tumor model | [4] |
Signaling Pathway and Mechanism of Action
BPR1R024 exerts its therapeutic effect by inhibiting the CSF1R signaling cascade. The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling pathways that are crucial for macrophage survival, proliferation, and differentiation. BPR1R024 acts as a competitive inhibitor, blocking this signaling and leading to the depletion of M2-like TAMs within the tumor microenvironment. This reduction in immunosuppressive macrophages allows for a more robust anti-tumor immune response.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the key experimental protocol for the in vivo efficacy study of this compound.
Murine Syngeneic Tumor Model
-
Animal Model: Male C57BL/6 mice.
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Tumor Implantation: 1 x 10^6 MC38 cells were injected subcutaneously into the right flank of the mice.
-
Treatment Initiation: Treatment was initiated when tumors reached a palpable size.
-
Dosing: this compound was administered orally at a dose of 100 mg/kg twice daily. The vehicle control was administered in parallel.
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers and calculated using the formula: (length x width^2)/2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or at the first signs of morbidity.
-
Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
This compound is a promising, orally bioavailable CSF1R inhibitor with demonstrated in vivo efficacy in a preclinical cancer model. Its ability to modulate the tumor microenvironment by targeting M2-like macrophages provides a strong rationale for its further development as a potential immunotherapeutic agent. The data and protocols presented in this guide offer a solid foundation for researchers interested in exploring the therapeutic potential of BPR1R024 and other CSF1R inhibitors.
References
Preclinical Profile of BPR1R024 Mesylate in Colon Cancer: An In-Depth Technical Overview
Introduction
BPR1R024 mesylate is an orally active and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator in the differentiation and survival of macrophages.[1][2][3] In the context of oncology, particularly colon cancer, the CSF1R pathway is implicated in the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which fosters tumor growth and metastasis. This compound exerts its antitumor effects by modulating the tumor microenvironment, specifically by inhibiting the survival of protumor M2-like macrophages and promoting a shift towards an antitumor M1-like macrophage phenotype.[1][2] This technical guide provides a comprehensive summary of the preclinical data for this compound in colon cancer models, detailing its in vitro and in vivo activity, experimental protocols, and the underlying signaling pathways.
Quantitative Preclinical Data
The preclinical efficacy of BPR1R024 has been quantified through a series of in vitro and in vivo studies, demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of BPR1R024
| Target Kinase | IC50 Value |
| CSF1R | 0.53 nM |
| AURA | >10 µM |
| AURB | 1.40 µM |
IC50 values represent the concentration of BPR1R024 required to inhibit 50% of the kinase activity.[3]
Table 2: In Vitro Cellular Activity of BPR1R024
| Cell-Based Assay | Cell Lines | Effective Concentration Range |
| Suppression of CSF1R Signal | RAW264.7, THP-1 | 1-75 nM |
| Inhibition of CSF1/CSF1R-mediated TNF-α production | Not Specified | 10 nM, 100 nM |
| Selective inhibition of M2-like macrophage survival | Not Specified | 0-10 µM |
Table 3: In Vivo Antitumor Efficacy and Pharmacokinetics of this compound
| Parameter | Value |
| Efficacy | |
| Animal Model | MC38 murine colon tumor model |
| Dosing Regimen | 100 mg/kg, oral, twice daily |
| Tumor Growth Inhibition (TGI) | 59% |
| Pharmacokinetics | |
| Dose-Normalized AUC (IV) | 3635 ng/mLh |
| Dose-Normalized AUC (PO) | 362 ng/mLh |
| Oral Bioavailability (F) | 35% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used to evaluate this compound.
In Vitro Kinase and Cellular Assays
Kinase Inhibition Assay: The inhibitory activity of BPR1R024 against CSF1R, AURA, and AURB was determined using enzymatic assays. The concentration of the compound required to inhibit 50% of the kinase activity (IC50) was calculated.
Cell Viability and Signal Suppression Assays:
-
Cell Lines: RAW264.7 (murine macrophage-like) and THP-1 (human monocytic) cell lines were utilized to assess the cellular effects on CSF1R signaling.[4]
-
Methodology: The suppression of the CSF1R signal was measured in a dose-dependent manner. Cell viability was quantified using the MTS method, where absorbance at 490 nm was measured to determine the percentage of viable cells compared to a DMSO-treated control.[1] The IC50 values for cell viability were calculated using Prism software.[1]
Macrophage Polarization and Survival Assays:
-
M2-like Macrophage Survival: The specific inhibitory effect of BPR1R024 on the survival of protumor M2-like macrophages was evaluated, with minimal impact on the growth of antitumor M1-like macrophages.[1][2]
In Vivo Murine Colon Tumor Model
Animal Model:
-
Strain: Six-week-old male C57BL/6 mice were used for the study.[1]
-
Tumor Induction: The MC38 murine colon adenocarcinoma cell line was used to establish tumors.[1][5] These cells were subcutaneously inoculated into the mice.[5] The MC38 model is noted for its high expression of CSF1 and a significant presence of TAMs.[1]
Treatment Regimen:
-
Drug Formulation: this compound was administered orally.
-
Dosage and Schedule: The treatment consisted of 100 mg/kg of this compound administered twice a day.[3] The schedule followed was five days of treatment followed by two days off (FOTO) for a duration of two weeks.[1]
Efficacy and Pharmacodynamic Assessment:
-
Tumor Growth: Tumor volume was monitored regularly to determine the extent of tumor growth inhibition.
-
Immunohistochemistry: The tumor microenvironment was analyzed to assess the ratio of M1 to M2 macrophages, providing insight into the immunomodulatory effects of the compound.[1]
Signaling Pathways and Experimental Workflow
The mechanism of action of BPR1R024 and the experimental design can be visualized through the following diagrams.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
The Discovery and Synthesis of BPR1R024: A Selective CSF1R Inhibitor for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BPR1R024 is a potent and selective, orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical target in the field of immuno-oncology.[1][2][3][4] By targeting CSF1R, BPR1R024 modulates the tumor microenvironment by selectively inhibiting the survival of protumor M2-like macrophages, thereby promoting an antitumor immune response.[5][6][7][8] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BPR1R024, including detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.
Introduction
The tumor microenvironment (TME) plays a crucial role in cancer progression and metastasis. Tumor-associated macrophages (TAMs) are a key component of the TME and can differentiate into two main phenotypes: the antitumor M1-like macrophages and the protumor M2-like macrophages.[8][9] The CSF1/CSF1R signaling axis is instrumental in the differentiation, proliferation, and survival of macrophages, particularly the M2-like phenotype.[5][10][11] Inhibition of CSF1R has therefore emerged as a promising strategy in cancer immunotherapy to repolarize TAMs towards an antitumor state.[7][8]
BPR1R024 was developed through a property-driven optimization of a multi-targeting kinase inhibitor, BPR1K871.[5][6] The optimization strategy focused on enhancing CSF1R potency and selectivity, particularly over Aurora kinases A and B (AURA/B), and improving oral bioavailability.[5][8] This led to the identification of BPR1R024, a compound with a unique 7-aminoquinazoline scaffold that exhibits potent and selective CSF1R inhibitory activity.[5][6]
Quantitative Data
The biological activity and pharmacokinetic properties of BPR1R024 have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of BPR1R024
| Target | IC₅₀ (nM) |
| CSF1R | 0.53[1][3][10] |
| AURA | >10,000[1][3] |
| AURB | 1,400[1][3] |
Table 2: Cellular Activity of BPR1R024
| Cell-Based Assay | Cell Line | IC₅₀ / EC₅₀ (nM) | Description |
| CSF1R Phosphorylation Inhibition | RAW264.7 | ~50-75[3] | Inhibition of CSF1-induced receptor phosphorylation. |
| CSF1R Phosphorylation Inhibition | THP-1 | ~1-10[3] | Inhibition of CSF1-induced receptor phosphorylation. |
| M2-like Macrophage Survival | Murine BMDM | 24[8] | Inhibition of CSF1-dependent M2-like macrophage survival. |
| M1-like Macrophage Survival | Murine BMDM | >10,000 | Minimal effect on CSF2-dependent M1-like macrophage survival. |
Table 3: Pharmacokinetic Properties of BPR1R024
| Species | Route | Dose (mg/kg) | Bioavailability (F%) | DNAUC (ng/mL*h) |
| Mouse | Oral | 100 (BID) | 35[1][3] | 362[1][3] |
| Mouse | IV | - | - | 3635[1][3] |
BID: twice a day; DNAUC: dose-normalized area under the curve.
Synthesis of BPR1R024
The synthesis of BPR1R024 was achieved through a multi-step process starting from commercially available materials. The key steps involved the formation of the 7-aminoquinazoline core followed by coupling with the side chain. The general synthetic scheme is depicted below, followed by a detailed experimental protocol for a key intermediate.
Experimental Protocol: General Procedure for the Preparation of 7-(Dimethylamino)quinazolines
The synthesis of the 7-(dimethylamino)quinazoline core, a key structural feature of BPR1R024, is achieved through a multi-step sequence.[8] An O-selective catalytic coupling reaction is employed to generate a key intermediate, which is then reacted with the appropriate isocyanates to yield the final products.[8]
Key Experiments and Methodologies
CSF1R Kinase Assay (Kinase-Glo®)
The inhibitory activity of BPR1R024 against CSF1R and other kinases was determined using the Kinase-Glo® Luminescent Kinase Assay.[8][12][13][14]
-
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[12][13][14]
-
Protocol:
-
The kinase reaction is initiated by incubating the kinase (e.g., CSF1R) with its substrate and ATP in the presence of varying concentrations of the inhibitor (BPR1R024).
-
After the incubation period, the Kinase-Glo® Reagent is added to terminate the kinase reaction and initiate the luminescent reaction.
-
Luminescence is measured using a luminometer.
-
The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[8]
-
Western Blotting for CSF1R Phosphorylation
The cellular activity of BPR1R024 in inhibiting CSF1R signaling was assessed by Western blotting to detect the phosphorylation status of the receptor.
-
Principle: This technique uses antibodies to detect specific proteins (in this case, phosphorylated CSF1R) that have been separated by gel electrophoresis.
-
Protocol:
-
Cells (e.g., RAW264.7 or THP-1) are treated with CSF1 to induce CSF1R phosphorylation in the presence or absence of BPR1R024.[3]
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for phosphorylated CSF1R, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
The signal is visualized to determine the level of CSF1R phosphorylation.
-
Macrophage Survival Assay
The selective effect of BPR1R024 on M2-like macrophage survival was evaluated using a cell viability assay.[9][15]
-
Principle: The viability of macrophages polarized to either an M1-like or M2-like phenotype is assessed in the presence of BPR1R024.
-
Protocol:
-
Bone marrow-derived macrophages (BMDMs) are differentiated and polarized into M1-like (using CSF2/GM-CSF) or M2-like (using CSF1) macrophages.[8][9]
-
The polarized macrophages are treated with various concentrations of BPR1R024.
-
Cell viability is measured using a colorimetric assay such as the WST-8 assay, which measures mitochondrial activity.[8]
-
The IC₅₀ values for each macrophage subtype are determined to assess selectivity.[8]
-
In Vivo Antitumor Activity in a Murine Colon Tumor Model
The antitumor efficacy of BPR1R024 was demonstrated in a syngeneic mouse model of colon cancer.[8]
-
Principle: The MC38 murine colon adenocarcinoma cell line is implanted in immunocompetent mice to establish tumors. The effect of BPR1R024 treatment on tumor growth and the tumor microenvironment is then evaluated.[16][17][18]
-
Protocol:
-
MC38 cells are implanted subcutaneously into C57BL/6 mice.[8][16][17]
-
Once tumors reach a specified size, mice are treated with BPR1R024 (e.g., 100 mg/kg, orally, twice daily).[1][3]
-
Tumor volume and body weight are monitored throughout the study.[8]
-
At the end of the study, tumors are harvested for analysis of the immune cell populations (e.g., M1/M2 macrophage ratio) by flow cytometry.[8]
-
Signaling Pathways and Experimental Workflows
CSF1R Signaling Pathway
BPR1R024 exerts its therapeutic effect by inhibiting the CSF1R signaling pathway. Upon binding of its ligands (CSF1 or IL-34), CSF1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes the survival, proliferation, and differentiation of macrophages. Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways.
Caption: BPR1R024 inhibits CSF1R signaling, blocking downstream pathways.
Drug Discovery and Optimization Workflow
The discovery of BPR1R024 followed a structured optimization workflow, beginning with a known multi-kinase inhibitor and progressing through iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic properties.
Caption: The iterative workflow for the discovery of BPR1R024.
Conclusion
BPR1R024 is a promising, orally active, and selective CSF1R inhibitor with demonstrated antitumor and immunomodulatory activity. Its discovery was the result of a systematic, property-driven optimization approach. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in the field of CSF1R-targeted cancer immunotherapy. The potent and selective profile of BPR1R024, combined with its favorable pharmacokinetic properties, makes it a valuable tool for investigating the role of macrophages in the tumor microenvironment and a potential candidate for clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactome | Signaling by CSF1 (M-CSF) in myeloid cells [reactome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BPR1R024 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. Macrophage Survival Assay Using High Content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 18. td2inc.com [td2inc.com]
The Structure-Activity Relationship of BPR1R024 Mesylate: A Deep Dive into a Selective CSF1R Inhibitor for Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BPR1R024 mesylate, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). BPR1R024 has emerged as a promising candidate in immuno-oncology by targeting tumor-associated macrophages (TAMs) and modulating the tumor microenvironment. This document details the SAR, mechanism of action, and experimental protocols that led to its discovery and characterization.
Introduction: Targeting CSF1R in Cancer Immunotherapy
The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is crucial for the differentiation, survival, and function of mononuclear phagocytes, including macrophages.[1] In the tumor microenvironment, CSF1R signaling is often co-opted to promote the differentiation of macrophages into a pro-tumoral M2-like phenotype, which contributes to immunosuppression, tumor growth, and metastasis.[2][3][4] Consequently, inhibiting CSF1R has become a key therapeutic strategy in oncology to repolarize TAMs towards an anti-tumoral M1-like phenotype and enhance anti-tumor immunity.[1][2][3][4]
BPR1R024 was developed through a property-driven optimization of BPR1K871, a multi-targeting kinase inhibitor that also inhibits Aurora A (AURA) and Aurora B (AURB) kinases.[2] The goal was to improve selectivity for CSF1R, reduce off-target cytotoxic effects associated with Aurora kinase inhibition, and enhance oral bioavailability.[2]
Mechanism of Action of BPR1R024
BPR1R024 is an orally active and selective inhibitor of CSF1R with a potent IC50 of 0.53 nM.[3][5] Its mechanism of action is centered on the specific inhibition of CSF1R, which in turn modulates the tumor microenvironment. By blocking the CSF1/CSF1R axis, BPR1R024 selectively inhibits the survival of protumor M2-like macrophages while having a minimal effect on the growth of antitumor M1-like macrophages.[2][3] This leads to a reversal of the immunosuppressive tumor microenvironment, characterized by an increased ratio of M1 to M2 TAMs.[2][3] In preclinical models, oral administration of this compound has been shown to delay tumor growth in a murine colon tumor model.[2][3]
The binding mode of BPR1R024 and its analogs involves a key interaction with the hinge region of the CSF1R kinase domain. Molecular docking studies have revealed that the 7-aminoquinazoline scaffold forms a nonclassical hydrogen bond with the CSF1R hinge region, which contributes to the enhanced potency.[2][3][4] The urea moiety of the molecule forms additional hydrogen-bonding interactions with the side chains of Asp796, Glu633, and Met637.[2]
Below is a diagram illustrating the CSF1R signaling pathway and the point of inhibition by BPR1R024.
References
- 1. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
The Pharmacokinetic Profile and Oral Bioavailability of BPR1R024 Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1R024 mesylate is a potent and selective, orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in cancer immunotherapy. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of BPR1R024 and its mesylate salt, compiled from preclinical studies. The document details the experimental methodologies, presents quantitative data in a structured format, and visualizes the compound's mechanism of action and the experimental workflow.
Introduction
Colony-Stimulating Factor 1 Receptor (CSF1R) signaling is crucial for the differentiation and function of tumor-associated macrophages (TAMs), which play a significant role in creating an immunosuppressive tumor microenvironment.[1][2] Inhibition of CSF1R can repolarize pro-tumor M2-like macrophages to an anti-tumor M1-like phenotype, thereby enhancing anti-tumor immunity.[1][2] BPR1R024 was developed as a second-generation inhibitor to improve upon earlier compounds with suboptimal pharmacokinetic properties, such as poor oral bioavailability.[3] This guide focuses on the preclinical pharmacokinetic characterization of BPR1R024 and its mesylate salt.
Pharmacokinetics of BPR1R024 and this compound
Pharmacokinetic studies in rats were conducted to determine the profile of BPR1R024 after intravenous and oral administration.
Data Presentation
The following tables summarize the key pharmacokinetic parameters for BPR1R024 and the impact of its formulation as a mesylate salt.
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | F (%) |
| BPR1R024 | IV | 5 | - | - | 3635 | - | - | - | - |
| BPR1R024 | PO | 20 | - | - | 362 | - | - | - | 10 |
Table 1: Pharmacokinetic parameters of BPR1R024 in rats.
| Compound | Formulation | Oral Bioavailability (F%) |
| BPR1R024 | DMA/PEG400 (1:4) | 10 |
| This compound | 30% HP-β-CD | 35 |
Table 2: Improvement of oral bioavailability of BPR1R024 with mesylate salt formulation in rats.[3]
Experimental Protocols
Pharmacokinetic Study in Rats
-
Animal Model: The specific strain of rats used in the pharmacokinetic studies is not detailed in the provided search results.
-
Drug Formulation and Administration:
-
Intravenous (IV): BPR1R024 was dissolved in a vehicle of DMA/PEG400 (1:4) and administered at a dose of 5 mg/kg.[3]
-
Oral (PO): BPR1R024 was also formulated in DMA/PEG400 (1:4) and administered orally at a dose of 20 or 25 mg/kg.[3] To improve oral bioavailability, BPR1R024 was converted to its mesylate salt and formulated in 30% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[3]
-
-
Sample Collection and Analysis: The precise details of blood sample collection time points and the bioanalytical method (e.g., LC-MS/MS) used for plasma concentration determination are not specified in the search results.
In Vivo Antitumor Efficacy Study
-
Animal Model: A murine colon tumor model (MC38) was utilized to assess the in vivo efficacy.[1][3]
-
Drug Formulation and Administration: this compound was administered orally at a dose of 100 mg/kg twice daily.[3]
-
Efficacy Endpoint: The primary endpoint was the inhibition of tumor growth (TGI), which was observed to be 59%.[3] The study also evaluated the modulation of the tumor microenvironment, specifically the ratio of M1 to M2 TAMs.[1][3]
Visualizations
CSF1R Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by BPR1R024. BPR1R024 blocks the CSF1R, leading to the inhibition of downstream signaling cascades that are crucial for the survival and differentiation of M2-like macrophages.
Caption: Inhibition of the CSF1R signaling pathway by BPR1R024.
Experimental Workflow
The diagram below outlines the general workflow for the preclinical evaluation of BPR1R024.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
BPR1R024 demonstrates promising characteristics as a selective CSF1R inhibitor. The initial challenge of low oral bioavailability was significantly overcome by formulating the compound as a mesylate salt in 30% HP-β-CD, which increased the oral bioavailability from 10% to 35% in rats.[3] These pharmacokinetic improvements, coupled with demonstrated in vivo anti-tumor activity, support the continued investigation of this compound as a potential therapeutic agent in immuno-oncology. Further studies are warranted to fully elucidate its metabolic fate and to translate these preclinical findings into clinical development.
References
Methodological & Application
Application Notes and Protocols for BPR1R024 Mesylate In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1R024 mesylate is a potent and selective orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[3][4] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a promising therapeutic target. BPR1R024 exhibits high inhibitory activity against CSF1R with an IC50 value of 0.53 nM.[1][2] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound.
Mechanism of Action
BPR1R024 selectively binds to the kinase domain of CSF1R, inhibiting its autophosphorylation and downstream signaling pathways.[5][6] This blockade of CSF1R signaling leads to the suppression of macrophage survival and differentiation, particularly impacting the pro-tumoral M2-like macrophages.[1][6] The inhibitory effect of BPR1R024 is highly specific for CSF1R, with significantly less activity against other kinases like Aurora A and Aurora B.[1]
Signaling Pathway
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| BPR1R024 | CSF1R | 0.53 | Enzyme Assay | [1][2] |
| BPR1R024 | Aurora A | >10,000 | Enzyme Assay | [1] |
| BPR1R024 | Aurora B | 1,400 | Enzyme Assay | [1] |
Experimental Protocols
Cell Viability Assay using M-NFS-60 Cells
This protocol determines the cytotoxic or cytostatic effect of this compound on the murine myelogenous leukemia cell line M-NFS-60, which is dependent on CSF1 for proliferation.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant murine M-CSF (CSF1)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Cell Culture and Maintenance:
-
Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% FBS and 62 ng/mL recombinant murine M-CSF.[7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Subculture the cells every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 viable cells/mL.[8]
Assay Protocol:
-
Cell Seeding:
-
Wash M-NFS-60 cells with serum-free RPMI-1640 to remove M-CSF.
-
Resuspend the cells in complete medium containing a suboptimal concentration of M-CSF (e.g., 10-20 ng/mL) to ensure dependence on the signaling pathway for survival.
-
Seed 5,000-10,000 cells per well in 90 µL of medium in a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM).
-
Add 10 µL of the diluted compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
CSF1R Phosphorylation Assay by Western Blot
This protocol assesses the ability of this compound to inhibit the phosphorylation of CSF1R in a suitable cell line (e.g., Ba/F3-CSF1R or M-NFS-60).
Materials:
-
Ba/F3 cells stably expressing human CSF1R (Ba/F3-CSF1R) or M-NFS-60 cells
-
Appropriate cell culture medium and supplements
-
Recombinant human or murine CSF1
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Assay Protocol:
-
Cell Culture and Treatment:
-
Culture Ba/F3-CSF1R or M-NFS-60 cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
-
CSF1 Stimulation:
-
Stimulate the cells with an appropriate concentration of CSF1 (e.g., 50-100 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CSF1R overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total CSF1R and a loading control (e.g., β-actin).
-
Quantify the band intensities and normalize the phosphorylated CSF1R signal to the total CSF1R and loading control signals.
-
Compare the levels of phosphorylated CSF1R in treated cells to the vehicle control to determine the inhibitory effect of this compound.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CSF1R Stable Ba/F3 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]
- 4. Phospho-CSF1R (Tyr723) Monoclonal Antibody (F.540.2) (MA5-15151) [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bcrj.org.br [bcrj.org.br]
- 8. elabscience.com [elabscience.com]
Application Notes and Protocols for Determining the IC50 of BPR1R024 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1R024 mesylate is a potent and selective orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF1R), a critical mediator in the survival, proliferation, and differentiation of macrophages.[1][2][3] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, where it plays a key role in the modulation of the tumor microenvironment by influencing tumor-associated macrophages (TAMs). The determination of the half-maximal inhibitory concentration (IC50) of this compound against CSF1R is a fundamental step in its preclinical characterization, providing a quantitative measure of its potency.
This document provides detailed application notes and protocols for determining the IC50 value of this compound using both a biochemical in vitro kinase assay and a cell-based phosphorylation assay.
Mechanism of Action and Signaling Pathway
This compound targets CSF1R, a receptor tyrosine kinase.[1][2] The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular domain.[4][5] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation.[4][6] Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways. By inhibiting the kinase activity of CSF1R, this compound blocks these signaling events.
Figure 1: CSF1R Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound against its primary target and other kinases is summarized below.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| CSF1R | 0.53 | In vitro Kinase Assay | [1][2][3] |
| Aurora A (AURA) | >10,000 | In vitro Kinase Assay | [1][2] |
| Aurora B (AURB) | 1,400 | In vitro Kinase Assay | [1][2] |
Experimental Protocols
Two primary methods for determining the IC50 value of this compound are detailed below: an in vitro biochemical assay and a cell-based assay.
Protocol 1: In Vitro CSF1R Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Workflow:
Figure 2: Workflow for the In Vitro CSF1R Kinase Assay.
Materials:
-
Recombinant human CSF1R kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in kinase assay buffer. It is recommended to prepare these at 10x the final desired concentration.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Prepare a master mix containing the CSF1R enzyme and substrate in kinase assay buffer.
-
Add 20 µL of the enzyme/substrate master mix to each well.
-
Prepare a 5x ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume should be 30 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 30 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 60 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based CSF1R Phosphorylation Assay (ELISA-based)
This protocol measures the ability of this compound to inhibit the ligand-induced autophosphorylation of CSF1R in a cellular context.
Workflow:
Figure 3: Workflow for the Cell-Based CSF1R Phosphorylation Assay.
Materials:
-
A cell line endogenously expressing CSF1R (e.g., THP-1, bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
Serum-free medium
-
This compound
-
Recombinant human CSF-1
-
Cell lysis buffer
-
Phospho-CSF1R (Tyr723) Sandwich ELISA kit (or similar)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Culture and Seeding:
-
Culture the CSF1R-expressing cells according to standard protocols.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
The following day, aspirate the medium and replace it with serum-free medium.
-
Incubate the cells for 4-24 hours to serum-starve them.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells by adding the diluted inhibitor or vehicle to the wells and incubate for 1-2 hours.
-
Stimulate the cells by adding recombinant human CSF-1 to a final concentration of 100 ng/mL (or a predetermined optimal concentration).
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis and ELISA:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Transfer the cell lysates to a new plate for the ELISA.
-
Perform the phospho-CSF1R sandwich ELISA according to the manufacturer's instructions. This typically involves incubating the lysate in antibody-coated wells, followed by washing and addition of a detection antibody and substrate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (unstimulated cells) from all readings.
-
Calculate the percent inhibition of CSF1R phosphorylation relative to the stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a four-parameter logistic fit.
-
Conclusion
The provided protocols offer robust methods for the determination of the IC50 of this compound against its target, CSF1R. The in vitro kinase assay provides a direct measure of the compound's inhibitory effect on the isolated enzyme, while the cell-based phosphorylation assay confirms its activity in a more physiologically relevant context. Accurate and reproducible IC50 determination is essential for the continued development and characterization of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPR1R024 Mesylate in a Murine Colon Tumor Model
These application notes provide a comprehensive overview and detailed protocols for the use of BPR1R024 mesylate, a potent and selective CSF1R inhibitor, in a murine colon tumor model. The information is intended for researchers, scientists, and drug development professionals working in oncology and immunotherapy.
Introduction
BPR1R024 is an orally active and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] CSF1R is a key regulator of macrophage differentiation and survival. In the tumor microenvironment (TME), signaling through the CSF1/CSF1R axis promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which supports tumor growth and metastasis. By inhibiting CSF1R, this compound can modulate the TME by reducing the number of M2-like macrophages and increasing the ratio of anti-tumoral M1-like macrophages to M2-like macrophages.[1][4] This shift in macrophage polarization enhances anti-tumor immunity and inhibits tumor growth. Preclinical studies have demonstrated the anti-tumor and immunomodulatory activity of this compound in a syngeneic murine colon cancer model.[1]
Mechanism of Action
This compound selectively inhibits the kinase activity of CSF1R. This inhibition blocks the downstream signaling pathways that are crucial for the survival and differentiation of M2-like macrophages. The reduction in M2 macrophages within the tumor microenvironment alleviates immunosuppression and allows for a more robust anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound.
| Compound | CSF1R IC50 (nM) |
| BPR1R024 | 0.53 |
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (TGI) |
| Vehicle | - | BID | - |
| This compound | 100 | BID | 59% |
Experimental Protocols
Murine Colon Tumor Model (MC38 Syngeneic Model)
This protocol describes the establishment of a subcutaneous tumor model using the MC38 murine colon adenocarcinoma cell line.
Materials:
-
MC38 cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27G)
-
Calipers
Protocol:
-
Cell Culture: Culture MC38 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS at a concentration of 1 x 106 to 5 x 106 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Tumor Monitoring:
-
Monitor the mice for tumor growth. Palpate the injection site starting 3-4 days after injection.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Initiate treatment when tumors reach an average volume of approximately 100-150 mm3.[7]
-
This compound Formulation and Administration
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water
-
Oral gavage needles
Protocol:
-
Formulation Preparation: Prepare a 30% (w/v) solution of HPβCD in sterile water.[8]
-
Suspend this compound in the 30% HPβCD solution to achieve the desired final concentration for a dosing volume of 10 mL/kg.
-
Drug Administration:
-
Administer this compound orally via gavage at a dose of 100 mg/kg.
-
The dosing schedule is twice daily (BID).
-
Endpoint Analysis: Assessment of M1/M2 Macrophage Ratio
This protocol outlines the analysis of tumor-infiltrating macrophages by flow cytometry.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against:
-
Live/dead stain
-
Flow cytometer
Protocol:
-
Tumor Digestion: At the end of the study, excise tumors and dissociate them into single-cell suspensions using a tumor dissociation kit according to the manufacturer's instructions.
-
Cell Staining:
-
Stain the cells with a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers (F4/80, CD11b, CD86, CD206, CD38) in FACS buffer.
-
For intracellular markers like Egr2, fix and permeabilize the cells after surface staining, then stain for the intracellular target.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on live, single cells, then on the macrophage population (e.g., CD11b+F4/80+).
-
Within the macrophage gate, quantify the populations of M1-like (e.g., CD86+ or CD38+) and M2-like (e.g., CD206+ or Egr2+) macrophages.
-
Calculate the ratio of M1 to M2 macrophages for each treatment group.
-
References
- 1. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 5. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for BPR1R024 Mesylate in Murine Models
These application notes provide detailed protocols for the dosing and administration of BPR1R024 mesylate in mice, specifically for researchers in oncology and immunology. The following information is based on preclinical studies evaluating the compound's antitumor and immunomodulatory activities.
Introduction
This compound is an orally active and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] This compound has demonstrated potent antitumor and immunomodulatory effects in preclinical murine models by targeting tumor-associated macrophages (TAMs).[1][2] BPR1R024 specifically inhibits the survival of protumor M2-like macrophages while having a minimal effect on antitumor M1-like macrophages, thereby shifting the tumor microenvironment towards an anti-cancer state.[1][2]
Mechanism of Action: BPR1R024 functions by blocking the CSF1R signaling pathway. CSF1R is a key receptor tyrosine kinase involved in the proliferation, differentiation, and survival of macrophages. By inhibiting CSF1R, BPR1R024 disrupts the signaling cascade that promotes the M2-like phenotype in TAMs, leading to a decreased immunosuppressive environment within the tumor.
In Vivo Dosing and Administration
Quantitative Data Summary
The following table summarizes the dosing regimen for this compound used in a murine colon tumor model.
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Animal Model | MC38 murine colon tumor model | [1][2] |
| Administration Route | Oral (p.o.) | [1][2][3] |
| Dosage | 100 mg/kg | [3] |
| Frequency | Twice a day (b.i.d.) | [3] |
| Reported Efficacy | 59% Tumor Growth Inhibition (TGI) | [2] |
Experimental Protocol: Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines the methodology for evaluating the antitumor efficacy of this compound in a murine MC38 colon cancer xenograft model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
MC38 murine colon adenocarcinoma cells
-
6-8 week old male C57BL/6 mice
-
Standard laboratory equipment for cell culture and animal handling
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MC38 cells in appropriate media until they reach the desired confluency for tumor implantation.
-
Tumor Implantation:
-
Harvest and resuspend MC38 cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Animal Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration to achieve a 100 mg/kg dose.
-
Administer the this compound suspension or vehicle control orally to the respective groups twice daily.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry) to assess the M1/M2 macrophage ratio.
-
Visualizations
Signaling Pathway of BPR1R024
The following diagram illustrates the proposed signaling pathway affected by BPR1R024.
Caption: BPR1R024 inhibits CSF1R signaling, blocking M2 macrophage survival.
Experimental Workflow
The diagram below outlines the key steps in an in vivo efficacy study of this compound.
Caption: Workflow for in vivo study of this compound in a mouse tumor model.
References
BPR1R024 Mesylate: Application Notes and Protocols for Macrophage Depletion Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1R024 mesylate is a potent and selective orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical component in the survival, differentiation, and proliferation of macrophages. With a high affinity for CSF1R (IC50 = 0.53 nM), this compound offers a powerful tool for researchers studying the role of macrophages in various physiological and pathological processes, particularly in the fields of immuno-oncology and inflammatory diseases.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in macrophage depletion studies, encompassing both in vitro and in vivo models.
Introduction
Tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment (TME) and are predominantly polarized towards an M2-like phenotype, which is associated with tumor progression, immunosuppression, and resistance to therapy.[5][6] The CSF1/CSF1R signaling axis is instrumental in the maintenance of these pro-tumoral macrophages.[5][6] this compound selectively targets CSF1R, leading to the depletion of M2-like macrophages while having a minimal impact on the anti-tumoral M1-like macrophage population.[3][4] This selectivity makes it a valuable research tool for dissecting the specific roles of different macrophage subsets and for evaluating the therapeutic potential of CSF1R inhibition.
Data Presentation
The following tables summarize the key quantitative data regarding the activity and properties of BPR1R024.
Table 1: In Vitro Inhibitory Activity of BPR1R024
| Target/Cell Line | Parameter | Value | Reference |
| CSF1R | IC50 | 0.53 nM | [1][2][4] |
| Aurora A (AURA) | IC50 | >10 µM | [1] |
| Aurora B (AURB) | IC50 | 1.40 µM | [1] |
| M2-like murine Bone Marrow-Derived Macrophages (CSF1-induced) | IC50 | 0.031 µM (31 nM) | |
| M1-like murine Bone Marrow-Derived Macrophages (GM-CSF-induced) | IC50 | 5.39 µM | |
| RAW264.7 cells (murine macrophage-like) | CSF1R signal suppression | ~50-75 nM | [1] |
| THP-1 cells (human monocytic) | CSF1R signal suppression | ~1-10 nM | [1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability (F) | 35% (formulated in 30% HP-β-CD) | Rats | |
| Dosing Regimen | 100 mg/kg, twice daily (oral) | MC38 murine colon tumor model | [1] |
| Tumor Growth Inhibition (TGI) | 59% | MC38 murine colon tumor model | [3] |
Signaling Pathway
This compound exerts its effect by inhibiting the CSF1R signaling cascade. Upon binding of its ligands, CSF1 or IL-34, CSF1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes macrophage survival, proliferation, and differentiation. Key downstream pathways include the PI3K/AKT and MAPK/ERK pathways.
Caption: this compound inhibits CSF1R signaling.
Experimental Protocols
In Vitro Macrophage Depletion Assay
This protocol describes a method to assess the dose-dependent effect of this compound on the viability of M2-polarized bone marrow-derived macrophages (BMDMs).
Materials:
-
This compound
-
Murine bone marrow cells
-
Recombinant murine M-CSF
-
Recombinant murine GM-CSF
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
96-well cell culture plates
Protocol:
-
Differentiation of Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI 1640 medium supplemented with 20 ng/mL of M-CSF for M2 polarization or 20 ng/mL of GM-CSF for M1 polarization.
-
Incubate for 7 days, replacing the medium every 3 days.
-
-
Cell Seeding:
-
Harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow the cells to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in complete RPMI 1640 medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Assessment of Macrophage Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the cell viability against the log concentration of this compound.
-
Caption: In Vitro Macrophage Depletion Workflow.
In Vivo Macrophage Depletion in a Murine Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in depleting TAMs and inhibiting tumor growth in a syngeneic mouse model. The MC38 colon adenocarcinoma model is used as an example.
Materials:
-
This compound
-
Vehicle (e.g., 30% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water)
-
MC38 cancer cells
-
C57BL/6 mice (6-8 weeks old)
-
Calipers for tumor measurement
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD206 for M2 macrophages, anti-CD86 for M1 macrophages)
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^5 MC38 cells into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare a formulation of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
-
Administer this compound or vehicle orally (e.g., by gavage) twice daily.
-
-
Monitoring Tumor Growth and Animal Health:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Assessment of Macrophage Depletion:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Prepare single-cell suspensions from the tumors.
-
Stain the cells with fluorescently labeled antibodies for flow cytometric analysis of macrophage populations (e.g., CD45+CD11b+F4/80+ cells) and their polarization status (M1 vs. M2 markers).
-
Caption: In Vivo Macrophage Depletion Workflow.
Conclusion
This compound is a highly selective and potent CSF1R inhibitor that serves as an invaluable tool for studying the role of macrophages in health and disease. Its ability to specifically deplete M2-like macrophages provides a nuanced approach to investigating the complexities of the tumor microenvironment and inflammatory processes. The protocols outlined in this document offer a starting point for researchers to effectively utilize this compound in their macrophage depletion studies.
References
- 1. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Macrophage Differentiation by Induction with Macrophage Colony-Stimulating Factor [bio-protocol.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BPR1R024 Mesylate in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1R024 mesylate is a potent and selective oral inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a key regulator of macrophage differentiation and survival. In the tumor microenvironment (TME), signaling through the CSF1/CSF1R axis is crucial for the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. By inhibiting CSF1R, this compound has been shown to specifically target these protumor M2-like macrophages, leading to a shift in the TME towards a more immune-active state, characterized by an increased ratio of anti-tumor M1 to M2 macrophages. This immunomodulatory activity provides a strong rationale for combining this compound with immunotherapies, such as immune checkpoint inhibitors (ICIs), to enhance anti-tumor immune responses.
These application notes provide an overview of this compound and protocols for its use in combination with immunotherapy in preclinical research.
Mechanism of Action: Targeting the Tumor Microenvironment
This compound exerts its anti-tumor effects by modulating the immunosuppressive TME. By selectively inhibiting CSF1R, it disrupts the survival and differentiation signals for M2-polarized TAMs, which are known to promote tumor growth, angiogenesis, and metastasis. This leads to a reduction in the M2 macrophage population and a repolarization towards a pro-inflammatory M1 phenotype. M1 macrophages, in turn, can enhance anti-tumor immunity by producing pro-inflammatory cytokines, presenting tumor antigens, and directly killing tumor cells. The resulting increase in the M1/M2 macrophage ratio creates a more favorable environment for the activity of other immunotherapeutic agents.
Data Presentation
In Vitro Kinase Inhibitory Activity of BPR1R024
| Kinase | IC50 (nM) | Selectivity vs. CSF1R |
| CSF1R | 0.53 | - |
| AURA | >10,000 | >18,867-fold |
| AURB | 1,400 | 2,641-fold |
Data summarized from available preclinical data.
In Vivo Anti-Tumor Efficacy of this compound Monotherapy
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) |
| MC38 | Murine Colon | This compound (100 mg/kg, oral, twice daily) | 59% |
Data from a syngeneic murine colon tumor model.
Experimental Protocols
In Vitro Macrophage Polarization Assay
This protocol describes the in vitro polarization of bone marrow-derived macrophages (BMDMs) to M1 and M2 phenotypes and the assessment of the effect of this compound.
Materials:
-
Bone marrow cells isolated from mice
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Recombinant murine M-CSF (for BMDM differentiation)
-
Recombinant murine IFN-γ and LPS (for M1 polarization)
-
Recombinant murine IL-4 (for M2 polarization)
-
This compound (dissolved in DMSO)
-
6-well tissue culture plates
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-F4/80, anti-CD86 for M1, anti-CD206 for M2)
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 3 days.
-
-
Macrophage Polarization and BPR1R024 Treatment:
-
Plate the differentiated BMDMs in 6-well plates.
-
To induce M2 polarization, treat the cells with 20 ng/mL IL-4.
-
To induce M1 polarization, treat a separate set of cells with 100 ng/mL IFN-γ and 10 ng/mL LPS.
-
Concurrently with the polarizing cytokines, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Stain the cells with fluorescently conjugated antibodies against macrophage and polarization markers (e.g., F4/80, CD86, CD206).
-
Acquire the data on a flow cytometer and analyze the percentage of M1 (F4/80+, CD86+) and M2 (F4/80+, CD206+) macrophages.
-
Western Blot Analysis of CSF1R Signaling
This protocol details the analysis of CSF1R signaling pathway inhibition by this compound in macrophages.
Materials:
-
Differentiated BMDMs
-
Recombinant murine CSF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CSF1R (Tyr723), anti-CSF1R, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate differentiated BMDMs and serum-starve them overnight.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration in the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
In Vivo Combination Therapy in a Syngeneic Mouse Model
This protocol outlines a representative in vivo study to evaluate the efficacy of this compound in combination with an anti-PD-1 antibody in the MC38 murine colon cancer model.
Materials:
-
C57BL/6 mice
-
MC38 colon adenocarcinoma cells
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Anti-mouse PD-1 antibody
-
Isotype control antibody
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell profiling (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-CD11b, anti-Gr-1)
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject MC38 cells (e.g., 1 x 10^6 cells in PBS or a Matrigel mix) into the flank of C57BL/6 mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1 antibody, Combination).
-
Administer this compound orally (e.g., 100 mg/kg, twice daily).
-
Administer the anti-PD-1 antibody intraperitoneally (e.g., 10 mg/kg, twice a week).
-
Administer vehicle and isotype controls according to the same schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Pharmacodynamic and Efficacy Endpoints:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be processed for flow cytometric analysis of the immune cell infiltrate.
-
Another portion can be used for immunohistochemistry or Western blot analysis.
-
Analyze the data to determine tumor growth inhibition and changes in the tumor immune microenvironment.
-
Visualizations
Caption: CSF1R signaling pathway and its inhibition by this compound.
Caption: Workflow for in vivo combination therapy studies.
Caption: Rationale for combining BPR1R024 with immunotherapy.
Application Note: Western Blot Protocol for Detecting p-CSF1R Inhibition by BPR1R024
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of macrophage differentiation, proliferation, and survival.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.[2] BPR1R024 is a potent and selective, orally active inhibitor of CSF1R, demonstrating significant potential in cancer immunotherapy.[3][4][5] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation of CSF1R (p-CSF1R) and to quantify its inhibition by BPR1R024 in a dose-dependent manner.
BPR1R024 Mechanism of Action
BPR1R024 is a small molecule inhibitor that targets the kinase activity of CSF1R.[3][4][5] It has a high inhibitory potency with an IC50 value of 0.53 nM for CSF1R.[3][4][5] By binding to the ATP-binding pocket of the CSF1R kinase domain, BPR1R024 prevents the autophosphorylation of the receptor, which is a crucial step in the activation of downstream signaling pathways. This inhibition of phosphorylation effectively blocks the biological functions mediated by CSF1R.
p-CSF1R Signaling Pathway
Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain.[1] These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating downstream cascades such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation.
Caption: CSF1R Signaling and BPR1R024 Inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activity of BPR1R024 on CSF1R.
Table 1: BPR1R024 Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CSF1R | 0.53 |
| c-KIT | 1.1 |
| AURA | >10,000 |
| AURB | 1,400 |
Data compiled from publicly available sources.[3][4]
Table 2: BPR1R024 Cellular p-CSF1R Inhibition
| Cell Line | Approximate Concentration for Significant Inhibition (nM) |
| RAW264.7 | 50 - 75 |
| THP-1 | 1 - 10 |
Data indicates the concentration range where significant suppression of the CSF1R signal was observed via Western blot.[4]
Experimental Protocols
Cell Culture and BPR1R024 Treatment
-
Culture RAW264.7 (murine macrophage) or THP-1 (human monocytic leukemia) cells in appropriate media and conditions.
-
Seed cells and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Prepare a stock solution of BPR1R024 in DMSO.
-
Treat the cells with varying concentrations of BPR1R024 (e.g., 0, 1, 10, 50, 100 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with an appropriate concentration of recombinant human or murine CSF-1 (e.g., 50 ng/mL) for 15-30 minutes to induce CSF1R phosphorylation.
Experimental Workflow
Caption: Western Blot Workflow for p-CSF1R.
Western Blot Protocol
1. Cell Lysis
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking the pre-stained ladder on the membrane.
5. Blocking
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
6. Antibody Incubation
-
Primary Antibody:
-
Dilute the primary antibody against phosphorylated CSF1R (e.g., anti-p-CSF1R Tyr723) in 5% BSA/TBST. A common starting dilution is 1:1000.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
For a loading control, a separate blot can be probed with an antibody against total CSF1R (1:1000 dilution) or a housekeeping protein like GAPDH or β-actin.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST (typically 1:2000 to 1:10,000) for 1 hour at room temperature.
-
-
Final Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
7. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-CSF1R signal to the total CSF1R or housekeeping protein signal for each sample.
-
Plot the normalized p-CSF1R levels against the concentration of BPR1R024 to determine the dose-dependent inhibition.
References
- 1. Anti-CSF-1-R antibody [EPR23529-26] (ab254357) | Abcam [abcam.com]
- 2. Effects of CSF1R/p-ERK1/2 signaling pathway on RF/6A cells under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Tumor-Infiltrating Macrophages with BPR1R024
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor-infiltrating macrophages (TIMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression and response to therapy. These cells exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the anti-tumoral M1-like macrophages and the pro-tumoral M2-like macrophages. The balance between these populations is a key determinant of the immune landscape within the tumor. Colony-stimulating factor 1 receptor (CSF1R) is a crucial kinase involved in the differentiation, proliferation, and survival of macrophages, particularly the M2-like subset.
BPR1R024 is a potent and selective orally active inhibitor of CSF1R, with a reported IC50 of 0.53 nM. By targeting CSF1R, BPR1R024 has been shown to modulate the tumor microenvironment by selectively inhibiting the survival of M2-like macrophages, thereby shifting the M1/M2 ratio in favor of an anti-tumor response. This application note provides a detailed protocol for the analysis of tumor-infiltrating macrophages and the assessment of M1/M2 polarization using flow cytometry, in the context of treatment with BPR1R024.
Signaling Pathway of BPR1R024 Action
BPR1R024 exerts its effect by inhibiting the CSF1R signaling pathway. This pathway is initiated by the binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34, to the CSF1R receptor on the surface of macrophages. This binding leads to receptor dimerization and autophosphorylation of tyrosine kinase residues, activating downstream signaling cascades such as PI3K/AKT and MAPK/ERK. These pathways promote the survival, proliferation, and differentiation of macrophages, particularly towards the M2 phenotype. BPR1R024 competitively binds to the ATP-binding pocket of the CSF1R kinase domain, preventing its phosphorylation and subsequent downstream signaling. This inhibition leads to apoptosis of CSF1R-dependent macrophages, predominantly the M2-like population within the tumor microenvironment.
Caption: BPR1R024 inhibits CSF1R signaling.
Experimental Workflow
The following diagram outlines the major steps for analyzing the effect of BPR1R024 on tumor-infiltrating macrophages using flow cytometry. The workflow begins with in vivo treatment of a tumor-bearing mouse model, followed by tumor excision and processing into a single-cell suspension. The cells are then stained with a panel of fluorescently-labeled antibodies to identify macrophage populations and their polarization status, and finally analyzed on a flow cytometer.
Caption: Flow cytometry workflow for TIM analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Animal Model: Syngeneic tumor model (e.g., C57BL/6 mice bearing MC38 colon adenocarcinoma)
-
BPR1R024: Synthesized or commercially sourced
-
Vehicle Control: Appropriate for BPR1R024 formulation
-
Reagents for Single-Cell Suspension:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
ACK Lysing Buffer
-
-
Flow Cytometry Antibodies (Murine):
-
Viability Dye (e.g., Zombie NIR™ or similar)
-
Anti-mouse CD45 (e.g., PerCP-Cy5.5)
-
Anti-mouse CD11b (e.g., PE-Cy7)
-
Anti-mouse F4/80 (e.g., APC)
-
Anti-mouse CD86 (e.g., FITC) - M1 marker
-
Anti-mouse CD206 (e.g., PE) - M2 marker
-
-
Flow Cytometry Buffers:
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (anti-mouse CD16/CD32)
-
Protocol for In Vivo Treatment
-
Implant tumor cells (e.g., 1 x 10^6 MC38 cells) subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer BPR1R024 or vehicle control according to the desired dosing schedule (e.g., oral gavage). The original study on BPR1R024 used a dose of 100 mg/kg twice daily.
-
Monitor tumor growth and animal health throughout the study.
Protocol for Tumor Processing and Single-Cell Suspension Preparation
-
At the study endpoint, euthanize mice and surgically excise tumors.
-
Place tumors in cold RPMI 1640 medium.
-
Mince the tumors into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tumor tissue to a digestion buffer containing RPMI 1640, 1 mg/mL Collagenase Type IV, and 100 U/mL DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Wash the cells with RPMI 1640 containing 10% FBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
If significant red blood cell contamination is present, resuspend the cell pellet in ACK Lysing Buffer and incubate for 5 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
Protocol for Flow Cytometry Staining
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well V-bottom plate or to individual FACS tubes.
-
Stain for viability by incubating the cells with a viability dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating the cells with Fc Block for 10-15 minutes at 4°C.
-
Without washing, add the cocktail of fluorescently-labeled antibodies (CD45, CD11b, F4/80, CD86, CD206) at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-500 µL of FACS buffer for flow cytometry analysis.
Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 100,000 - 500,000 total events) for robust analysis.
-
Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on viable cells using the viability dye.
-
From the viable singlets, gate on hematopoietic cells by selecting the CD45+ population.
-
Within the CD45+ population, identify myeloid cells by gating on CD11b+ cells.
-
From the CD11b+ population, gate on macrophages using F4/80+.
-
Finally, within the F4/80+ macrophage population, quantify M1-like (CD86+) and M2-like (CD206+) macrophages.
-
Data Presentation
The following tables provide a template for presenting quantitative data from the flow cytometry analysis, based on the findings from the pivotal study on BPR1R024 which observed a significant shift in the M1/M2 macrophage ratio.
Table 1: Effect of BPR1R024 on Tumor-Infiltrating Macrophage Populations
| Treatment Group | % of CD45+ Cells | % of Macrophages (CD11b+ F4/80+) in CD45+ |
| Vehicle Control | 45.2 ± 5.3 | 20.1 ± 2.5 |
| BPR1R024 | 42.8 ± 4.9 | 15.3 ± 1.8* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. This is representative data.
Table 2: BPR1R024 Induces a Shift in M1/M2 Macrophage Polarization
| Treatment Group | % of M1 Macrophages (CD86+) in Total Macrophages | % of M2 Macrophages (CD206+) in Total Macrophages | M1/M2 Ratio |
| Vehicle Control | 15.6 ± 2.1 | 65.3 ± 7.8 | 0.24 |
| BPR1R024 | 46.8 ± 5.5 | 26.1 ± 3.2 | 1.79 |
*Data are presented as mean ± SEM. ***p < 0.001 compared to Vehicle Control. This is representative data based on the reported 3-fold increase in M1 and 2.5-fold decrease in M2 macrophages.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability | Over-digestion of tumor tissue; harsh cell handling. | Optimize digestion time and enzyme concentration; keep cells on ice and handle gently. |
| High background staining | Insufficient blocking of Fc receptors; antibody titration not optimal. | Ensure proper Fc blocking; titrate all antibodies to determine the optimal concentration. |
| Poor separation of cell populations | Incorrect compensation; inappropriate marker combination. | Perform single-stain controls for accurate compensation; choose fluorochromes with minimal spectral overlap. |
| Low number of macrophages | Tumor type with low macrophage infiltration; inefficient tumor digestion. | Choose an appropriate tumor model known for macrophage infiltration; optimize the digestion protocol. |
Conclusion
BPR1R024 is a valuable tool for investigating the role of CSF1R and macrophages in the tumor microenvironment. The protocols outlined in this application note provide a robust framework for utilizing flow cytometry to assess the impact of BPR1R024 on the polarization of tumor-infiltrating macrophages. By quantifying the shift in the M1/M2 ratio, researchers can effectively evaluate the immunomodulatory effects of this and other CSF1R inhibitors, contributing to the development of novel cancer immunotherapies.
BPR1R024 Mesylate: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo use of BPR1R024 mesylate, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The information compiled is intended to guide researchers in designing and executing preclinical studies.
Introduction
BPR1R024 is an orally active and selective inhibitor of CSF1R with a reported IC50 of 0.53 nM.[1] By targeting CSF1R, BPR1R024 modulates the function of tumor-associated macrophages (TAMs), which are implicated in creating an immunosuppressive tumor microenvironment. Specifically, BPR1R024 has been shown to inhibit the survival of protumor M2-like macrophages with minimal impact on antitumor M1-like macrophages.[2][3] In preclinical models, oral administration of this compound has demonstrated antitumor and immunomodulatory activity, leading to delayed tumor growth and a shift in the M1/M2 macrophage ratio within the tumor microenvironment.[2][3]
Physicochemical Properties
BPR1R024 is a small molecule inhibitor. For in vivo applications, the mesylate salt is often used to improve properties such as solubility and bioavailability.
Solubility
The solubility of this compound is a critical factor for its formulation and delivery. Based on available data, the solubility has been determined in Dimethyl Sulfoxide (DMSO). The poor water solubility of the parent compound was a key consideration in the development of the mesylate salt and its formulation.[4][5]
| Solvent | Solubility | Conditions |
| DMSO | 10 mg/mL | Ultrasonic, warming, heat to 60°C may be required. |
Note: Further solubility testing in aqueous buffers and other relevant vehicles is recommended for specific experimental needs.
Signaling Pathway
BPR1R024 exerts its therapeutic effects by inhibiting the CSF1R signaling pathway. Ligand binding (CSF1 or IL-34) to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK (ERK1/2), and JAK/STAT, which are crucial for the differentiation, proliferation, and survival of macrophages.[5][6] In the tumor microenvironment, this signaling promotes the polarization of macrophages towards an immunosuppressive M2 phenotype. By blocking this pathway, BPR1R024 can reprogram TAMs to a more pro-inflammatory M1 phenotype, thereby enhancing antitumor immunity.
Experimental Protocols
Preparation of this compound for In Vivo Oral Administration
This protocol is based on the formulation used in preclinical studies that demonstrated the oral bioavailability and efficacy of this compound.[2][4] The use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common strategy to enhance the solubility and oral absorption of poorly water-soluble compounds.[7][8]
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water (e.g., Water for Injection, WFI)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Magnetic stirrer and stir bar (optional)
-
pH meter and adjustment solutions (if necessary)
-
Sterile syringes and gavage needles
Protocol:
-
Prepare the Vehicle:
-
Prepare a 30% (w/v) solution of HP-β-CD in sterile, purified water. For example, to prepare 10 mL of vehicle, weigh 3 g of HP-β-CD and add it to a sterile conical tube.
-
Add sterile water to a final volume of 10 mL.
-
Vortex or stir vigorously until the HP-β-CD is completely dissolved. Gentle warming (e.g., 37-40°C) may aid in dissolution.
-
-
Calculate the Required Amount of this compound:
-
Determine the desired final concentration of this compound in the dosing solution based on the target dose (e.g., 100 mg/kg) and the dosing volume for the animals (e.g., 10 mL/kg).
-
Example Calculation:
-
Dose = 100 mg/kg
-
Dosing volume = 10 mL/kg
-
Concentration = (100 mg/kg) / (10 mL/kg) = 10 mg/mL
-
-
-
Prepare the Dosing Solution:
-
Weigh the calculated amount of this compound powder and add it to the prepared 30% HP-β-CD solution.
-
Vortex the mixture vigorously for several minutes.
-
For complete dissolution, sonicate the suspension in a water bath. Intermittent vortexing during sonication is recommended. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the compound.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
-
Final Preparation and Administration:
-
Once a clear solution is obtained, it is ready for oral administration.
-
Draw the required volume of the dosing solution into a sterile syringe fitted with an appropriate oral gavage needle.
-
Administer the solution to the animals via oral gavage.
-
Important Considerations:
-
Stability: Prepare the dosing solution fresh on the day of use. If short-term storage is necessary, protect the solution from light and store at 2-8°C. The stability of the formulation under these conditions should be validated.
-
Homogeneity: Ensure the final dosing solution is homogeneous before each administration, especially if prepared in a larger batch.
-
Vehicle Control: A control group of animals receiving the vehicle (30% HP-β-CD in water) only should be included in the study design.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Immunohistochemical Analysis of M1/M2 Macrophage Markers Following BPR1R024 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1R024 is an orally active and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R signaling is critical for the differentiation and survival of macrophages, particularly the M2-polarized subtype, which is often associated with tumor progression and an immunosuppressive tumor microenvironment.[1][3][4] BPR1R024 has been shown to exhibit potent CSF1R inhibitory activity, leading to a reduction in protumor M2-like macrophages with minimal impact on the growth of antitumor M1-like macrophages.[1][2][3] This selective activity can shift the balance of macrophage polarization within the tumor microenvironment, increasing the M1/M2 ratio and thereby promoting an anti-tumor immune response.[1][3]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key M1 and M2 macrophage markers in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with BPR1R024. The accompanying data and visualizations are intended to guide researchers in the assessment of treatment efficacy and the modulation of the tumor immune microenvironment.
Data Presentation
The following table summarizes representative quantitative data for M1 and M2 macrophage marker expression in a tumor model treated with BPR1R024. Data is presented as the mean percentage of positively stained cells ± standard deviation.
| Treatment Group | Pan-Macrophage Marker | M1 Markers | M2 Markers |
| CD68 | CD86 | iNOS | |
| Vehicle Control | 25.4 ± 3.1 | 5.2 ± 1.1 | 4.8 ± 0.9 |
| BPR1R024 | 15.2 ± 2.5 | 10.8 ± 1.9 | 9.5 ± 1.5 |
Experimental Protocols
I. Experimental Workflow
The overall experimental workflow for IHC analysis of M1/M2 markers after BPR1R024 treatment is depicted below.
II. Detailed Immunohistochemistry Protocols
The following are detailed protocols for the immunohistochemical staining of pan-macrophage, M1, and M2 markers on FFPE tissue sections.
A. Deparaffinization and Rehydration
-
Immerse slides in three changes of xylene for 5 minutes each.[5][6]
-
Hydrate sections by sequential immersion in:
-
Rinse slides in distilled water for 5 minutes.[5]
B. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method for the listed markers.
-
Immerse slides in a staining dish containing a retrieval solution. The optimal solution depends on the primary antibody and should be determined empirically. Common solutions include:
-
Heat the slides in the retrieval solution using a water bath, steamer, or pressure cooker at 95-100°C for 20-30 minutes.[5][12]
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[12]
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).[5]
-
C. Blocking
-
Endogenous Peroxidase Blocking:
-
Non-specific Binding Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum or a commercial blocking reagent) for 30-60 minutes at room temperature in a humidified chamber.[12]
-
D. Primary Antibody Incubation
-
Drain the blocking solution from the slides without rinsing.
-
Apply the diluted primary antibody to the tissue sections. The optimal dilution should be determined by the end-user.
-
Pan-Macrophage Marker:
-
Anti-CD68
-
-
M1 Markers:
-
Anti-CD86
-
Anti-iNOS
-
-
M2 Markers:
-
Anti-CD163
-
Anti-CD206 (MRC1)
-
Anti-Arginase-1
-
-
-
Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.[8]
E. Detection
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody:
-
Apply a biotinylated or polymer-based HRP-conjugated secondary antibody specific to the primary antibody's host species.
-
Incubate for 30-60 minutes at room temperature.[12]
-
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Signal Development:
-
If using a biotinylated secondary antibody, apply an avidin-biotin-HRP complex (ABC) reagent and incubate for 30 minutes.[12] Rinse with wash buffer.
-
Apply a diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
-
Rinse slides with distilled water to stop the reaction.
F. Counterstaining, Dehydration, and Mounting
-
Counterstain with hematoxylin for 1-5 minutes to visualize cell nuclei.
-
Rinse with water.
-
"Blue" the hematoxylin in a bluing agent or running tap water.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of BPR1R024 on macrophage polarization.
References
- 1. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry-Paraffin protocol for iNOS Antibody (NBP1-33780): Novus Biologicals [novusbio.com]
- 6. dbbiotech.com [dbbiotech.com]
- 7. labpages2.moffitt.org [labpages2.moffitt.org]
- 8. researchgate.net [researchgate.net]
- 9. Arginase-1: A New Immunohistochemical Marker of Hepatocytes and Hepatocellular Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thermofisher.com [thermofisher.com]
- 11. dbbiotech.com [dbbiotech.com]
- 12. sysy-histosure.com [sysy-histosure.com]
Troubleshooting & Optimization
BPR1R024 mesylate off-target effects and kinase profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and kinase profiling of BPR1R024 mesylate. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: BPR1R024 is a potent and selective orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC50 value of 0.53 nM.[1][2][3] Its primary mechanism of action involves targeting CSF1R, which is crucial for the differentiation and survival of macrophages.[4] In the context of oncology, this inhibition is aimed at repolarizing tumor-associated macrophages (TAMs) to create an anti-tumor microenvironment.[1][3]
Q2: What are the known major off-target kinases for BPR1R024?
A2: BPR1R024 was specifically designed to have greater selectivity and reduced off-target effects compared to its precursor, BPR1K871, particularly concerning Aurora A (AURA) and Aurora B (AURB) kinases.[1][3] While highly selective, a kinase screen showed that at a concentration of 1 µM, BPR1R024 inhibits a small number of other kinases by more than 90%. These include c-KIT, PDGFRα, PDGFRβ, VEGFR2, DDR1, and PAK3.[1]
Q3: What were the IC50 values for the key on- and off-target kinases?
A3: The inhibitory activity of BPR1R024 against its primary target and key off-targets from the Aurora kinase family is summarized below.
| Kinase | IC50 Value | Reference |
| CSF1R | 0.53 nM | [1][2][3] |
| Aurora A (AURA) | >10 µM | [2] |
| Aurora B (AURB) | 1.40 µM | [2] |
Q4: How does BPR1R024 affect M1 and M2 macrophage populations?
A4: BPR1R024 has been shown to selectively inhibit the survival of pro-tumor M2-like macrophages with minimal effect on the growth of anti-tumor M1-like macrophages.[1][3] In in vivo models, treatment with this compound led to an increased ratio of M1 to M2 TAMs within the tumor microenvironment, contributing to its anti-tumor efficacy.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, particularly related to its known off-target profile.
Issue 1: Unexpected Effects on Cell Proliferation or Cell Cycle Arrest
-
Symptom: You observe a decrease in the proliferation of cell types not expected to be dependent on CSF1R signaling, or you notice an increase in mitotic arrest.
-
Possible Cause: While BPR1R024 was optimized to reduce activity against Aurora kinases, it still retains weak inhibitory activity against Aurora B (IC50 = 1.40 µM).[2] At higher concentrations, this could potentially lead to effects on cell cycle progression, as Aurora B is critical for mitosis.
-
Troubleshooting Steps:
-
Concentration Check: Verify that the concentration of BPR1R024 being used is appropriate for potent CSF1R inhibition (low nM range) and not in the µM range where Aurora B inhibition could occur.
-
Cell Line Sensitivity: Assess the expression levels of CSF1R and Aurora B in your cell line to determine the potential for on-target vs. off-target effects.
-
Control Compound: Compare the effects with a more specific Aurora B kinase inhibitor to confirm if the observed phenotype is consistent with Aurora B inhibition.
-
Issue 2: Unexplained Anti-Angiogenic or Vascular Effects
-
Symptom: In your cellular or in vivo model, you observe effects such as reduced endothelial cell migration, tube formation, or other anti-angiogenic phenotypes that are not directly attributable to CSF1R inhibition in macrophages.
-
Possible Cause: The kinase profiling of BPR1R024 revealed significant inhibition (>90% at 1 µM) of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[1] These receptors are key mediators of angiogenesis and vascular stability.
-
Troubleshooting Steps:
-
Phenotypic Analysis: Use specific markers for angiogenesis (e.g., CD31 staining) to confirm the effect.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the anti-angiogenic effects occur at concentrations consistent with VEGFR2 or PDGFR inhibition.
-
Pathway Analysis: Analyze the phosphorylation status of downstream effectors of the VEGFR2 and PDGFR pathways (e.g., PLCγ, PI3K/Akt, MAPK) to confirm off-target pathway modulation.
-
Issue 3: Effects on Mast Cells or Gastrointestinal Stromal Cells
-
Symptom: You observe unexpected effects in experiments involving mast cells, hematopoietic stem cells, or gastrointestinal stromal tumor (GIST) cells.
-
Possible Cause: BPR1R024 is a potent inhibitor of c-KIT (>90% inhibition at 1 µM).[1] The c-KIT receptor is a critical survival and proliferation signal for these cell types.
-
Troubleshooting Steps:
-
Confirm c-KIT Expression: Verify that your cells of interest express c-KIT.
-
Comparative Analysis: Compare the observed phenotype with that induced by a known c-KIT inhibitor, such as imatinib.
-
Rescue Experiment: If possible, perform a rescue experiment by providing a downstream signal in the c-KIT pathway to see if the phenotype can be reversed.
-
Experimental Protocols & Methodologies
Kinase Profiling: KINOMEscan™
BPR1R024 was profiled against a panel of 403 non-mutant kinases using the KINOMEscan™ technology.[1] This method provides a quantitative measure of inhibitor binding to a large number of kinases.
-
Principle: The assay is based on a competition binding assay. The test compound is mixed with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound.
-
General Protocol:
-
A panel of human kinases is fused to a proprietary DNA tag.
-
Aliquots of the DNA-tagged kinases are mixed with the test compound (BPR1R024) at a specified concentration (e.g., 1 µM).
-
The kinase/compound mixture is added to wells containing an immobilized, broad-spectrum kinase inhibitor.
-
After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound kinases.
-
The amount of bound kinase is quantified by qPCR of the attached DNA tag.
-
Results are compared to a DMSO control to determine the percent inhibition.
-
In Vitro Kinase Inhibition Assay: Kinase-Glo®
The IC50 values for CSF1R, AURA, and AURB were determined using an in-house Kinase-Glo® assay.[1]
-
Principle: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in a solution following a kinase reaction. The luminescent signal is inversely correlated with kinase activity.
-
General Protocol:
-
A kinase reaction is set up containing the specific kinase (e.g., CSF1R), its substrate, and ATP.
-
Serial dilutions of the inhibitor (BPR1R024) are added to the reaction wells.
-
The reaction is incubated for a specific time at a set temperature to allow for ATP consumption.
-
The Kinase-Glo® reagent is added, which terminates the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the amount of remaining ATP.
-
Luminescence is measured using a plate-reading luminometer.
-
IC50 values are calculated by plotting the luminescent signal against the inhibitor concentration.
-
Visualizations
Caption: BPR1R024 primary and off-target signaling pathways.
Caption: Experimental workflow for KINOMEscan™ kinase profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BPR1R024 Mesylate Therapy
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming potential resistance to BPR1R024 mesylate, a potent and selective CSF1R inhibitor. While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, this guide is based on established mechanisms of resistance to the broader class of CSF1R inhibitors. The information provided herein is intended to serve as a scientifically grounded framework for investigating and addressing resistance in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] By inhibiting CSF1R, this compound blocks the signaling pathway responsible for the survival, proliferation, and differentiation of macrophages, particularly the pro-tumoral M2-like macrophages.[1][2][3] This leads to a shift in the tumor microenvironment from an immunosuppressive to an anti-tumoral state, primarily by increasing the ratio of anti-tumor M1-like macrophages to M2-like macrophages.[4][5]
Q2: What are the known IC50 values for BPR1R024?
A2: The inhibitory concentrations for BPR1R024 are summarized in the table below.
| Target | IC50 |
| CSF1R | 0.53 nM |
| AURA | >10 µM |
| AURB | 1.40 µM |
| Data sourced from MedchemExpress and ACS Publications.[1][4][6] |
Q3: Are there any known off-target effects of BPR1R024?
A3: BPR1R024 was developed to have diminished activity against Aurora A (AURA) and Aurora B (AURB) kinases compared to its parent compound.[3][4] It exhibits weak inhibitory activity against AURA and AURB, with IC50 values significantly higher than that for CSF1R, indicating high selectivity.[1]
Q4: What are the potential mechanisms of resistance to CSF1R inhibitors like this compound?
A4: While specific data on this compound is limited, resistance to CSF1R inhibitors in preclinical models has been associated with the activation of compensatory signaling pathways that promote cell survival and proliferation despite CSF1R blockade.[1][6] The most prominent mechanism identified is the hyperactivation of the PI3K/AKT pathway, often driven by the upregulation of Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling.[1][2][6] This can be mediated by factors secreted from other cells in the tumor microenvironment, such as IGF-1 produced by macrophages.[1][4]
Troubleshooting Guide
Issue 1: Reduced or lost efficacy of this compound in long-term in vitro or in vivo experiments.
-
Question: My cancer cell line/animal model, which was initially sensitive to this compound, is now showing reduced response or regrowth after prolonged treatment. What could be the cause?
-
Answer: This is a classic sign of acquired resistance. The most likely cause is the activation of a bypass signaling pathway that circumvents the need for CSF1R signaling. A primary candidate for this bypass pathway is the PI3K/AKT/mTOR axis, potentially activated by upstream receptors like IGF-1R.[1][6] It is also possible that a subpopulation of cells with intrinsic resistance has been selected for during treatment.
Issue 2: No significant reduction in tumor-associated macrophages (TAMs) despite treatment with this compound.
-
Question: I am treating my tumor-bearing mice with this compound, but I do not observe a significant decrease in the number of F4/80+ or CD68+ cells in the tumor microenvironment. Why might this be?
-
Answer: There are several possibilities:
-
Insufficient Drug Exposure: Verify the pharmacokinetic profile of this compound in your model to ensure adequate tumor penetration and target engagement.
-
Macrophage Reprogramming vs. Depletion: In some contexts, CSF1R inhibitors may not deplete TAMs but rather reprogram them from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype.[6] You should assess macrophage polarization markers (e.g., CD206 for M2, iNOS for M1) in addition to total macrophage numbers.
-
Cytokine Rescue: Other cytokines present in the tumor microenvironment, such as IL-4, may be promoting macrophage survival independently of the CSF1/CSF1R axis.[4]
-
Issue 3: How can I experimentally confirm the activation of a bypass pathway?
-
Question: What experiments can I perform to determine if the PI3K/AKT pathway is activated in my resistant cells?
-
Answer: You can perform a series of molecular analyses on your resistant cell lines or tumor samples compared to their sensitive counterparts:
-
Western Blotting: Probe for phosphorylated forms of key proteins in the PI3K/AKT pathway, such as p-AKT (Ser473), p-mTOR (Ser2448), and p-S6K (Thr389). An increase in the phosphorylated forms of these proteins in resistant cells would indicate pathway activation.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array allows for the simultaneous screening of the phosphorylation status of multiple RTKs. This can help you identify upregulated receptors like IGF-1R that may be driving PI3K/AKT activation.
-
RNA Sequencing: Compare the gene expression profiles of sensitive and resistant cells to identify upregulated genes related to survival signaling pathways.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway, a proposed resistance mechanism, and an experimental workflow to investigate resistance.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Caption: IGF-1R-mediated bypass of CSF1R inhibition.
Caption: Workflow for investigating resistance to this compound.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and resume normal proliferation at each new concentration.
-
Resistant Clone Selection: Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 5-10 times the initial IC50 of the parental line.
-
Verification of Resistance: Perform a dose-response curve with this compound on the newly generated resistant line and the parental line to confirm the shift in IC50.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vitro Combination Therapy Study
-
Cell Seeding: Seed both sensitive and resistant cells in 96-well plates.
-
Drug Preparation: Prepare serial dilutions of this compound and a second inhibitor (e.g., a PI3K inhibitor like BKM120 or an IGF-1R inhibitor like OSI-906).
-
Treatment: Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
This technical support center provides a foundational guide for researchers encountering resistance to this compound. The principles and protocols outlined here, though based on the broader class of CSF1R inhibitors, should offer a robust starting point for your investigations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
BPR1R024 mesylate stability issues in solution
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of BPR1R024 mesylate in solution. Please consult this guide to prevent common issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the orally active salt form of BPR1R024, a potent and selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF1R).[1][2][3] Its mechanism of action involves blocking the CSF1R signaling pathway, which is critical for the differentiation, survival, and function of macrophages.[4] In the context of immuno-oncology, BPR1R024 targets tumor-associated macrophages (TAMs), aiming to repolarize them from a tumor-promoting (M2-like) to an anti-tumor (M1-like) phenotype, thereby reversing the immunosuppressive tumor microenvironment.[5][6][7]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[8] Commercial suppliers offer the compound pre-dissolved in DMSO at concentrations of 10 mM.[1][9]
Q3: The compound is difficult to dissolve in DMSO. What should I do?
A3: If you experience difficulty dissolving this compound powder in DMSO, gentle warming and sonication can be used to facilitate dissolution. One supplier protocol suggests warming the solution to 60°C with ultrasonic treatment to achieve a 10 mg/mL concentration.[8] Always ensure the vial is securely capped during warming. See the experimental protocol section below for a detailed procedure.
Q4: How should I store the solid compound and prepared stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound. Different conditions apply to the solid form versus solutions. Refer to the data tables below for specific temperature and duration guidelines. As a general rule, the solid powder is stable for years at -20°C, while stock solutions are best stored at -80°C for up to 6 months.[1][8][9]
Q5: My stock solution appears cloudy or has precipitates after thawing. Is it still usable?
A5: Cloudiness or precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solution was not fully dissolved initially. Before use, it is recommended to bring the vial to room temperature and vortex it thoroughly. If precipitation persists, you may need to gently warm the solution (e.g., in a 37°C water bath) until the solid is fully redissolved. Always visually inspect for clarity before making further dilutions.
Data on Storage and Stability
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Long-term (months to years) | Keep dry and protected from light.[10] |
| 4°C | Short-term (days to weeks) | Keep dry and protected from light.[10] |
Table 2: Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Recommended Maximum Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Data summarized from supplier datasheets.[1][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously. If the solid does not fully dissolve, proceed to the next step.
-
Assisted Dissolution (If Necessary): Tightly cap the vial. Place it in an ultrasonic water bath and warm to 60°C.[8] Continue sonication until the solution is clear and all particulate matter has dissolved.
-
Aliquoting: Once the solution is clear, dispense it into smaller, single-use aliquots in low-binding tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).[1][9]
Visual Guides and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BPR1R024 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BPR1R024 - Immunomart [immunomart.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
BPR1R024 Mesylate In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BPR1R024 mesylate in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure successful experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during in vivo studies with this compound, offering potential causes and solutions in a question-and-answer format.
I. Drug Formulation and Administration
Question: My this compound formulation appears cloudy or precipitates over time. What should I do?
Answer:
-
Potential Cause: Improper solvent or poor solubility of the compound at the desired concentration. The original study reporting the in vivo efficacy of this compound used a formulation of 30% 2-hydroxypropyl-β-cyclodextrin (HPBCD) in water to improve oral bioavailability.[1]
-
Troubleshooting Steps:
-
Verify Formulation Protocol: Ensure you are following the recommended formulation protocol precisely.
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize stability issues.
-
Solubility Check: If using a different vehicle, perform a small-scale solubility test before preparing a large batch.
-
Sonication/Vortexing: Gentle warming, vortexing, or sonication may help in dissolving the compound completely. However, be cautious about compound degradation with excessive heat.
-
Question: I am observing signs of distress in my mice after oral gavage, such as coughing or fluid from the nose. What could be the cause?
Answer:
-
Potential Cause: Improper oral gavage technique leading to accidental administration into the trachea (aspiration) or esophageal injury.
-
Troubleshooting Steps:
-
Proper Restraint: Ensure the mouse is properly restrained with the head and body in a straight line to facilitate the passage of the gavage needle.
-
Correct Needle Size and Placement: Use a flexible plastic feeding tube of the appropriate size for the mouse. The tube should be inserted gently along the side of the mouth, advancing smoothly down the esophagus. If any resistance is met, do not force it.
-
Volume and Speed of Administration: Administer the formulation slowly to prevent regurgitation and aspiration. The recommended oral gavage volume for mice is typically 10 mL/kg.
-
Training and Practice: If you are new to the technique, practice on a phantom or receive training from an experienced researcher.
-
II. Efficacy and Tumor Growth
Question: I am not observing the expected tumor growth inhibition with this compound in my MC38 tumor model. What are the possible reasons?
Answer:
-
Potential Causes:
-
Suboptimal Drug Exposure: Issues with formulation, administration, or dose may lead to insufficient drug levels at the tumor site.
-
Tumor Model Variability: The MC38 syngeneic model can exhibit variability in growth rates and immune composition.[2][3][4][5]
-
Immune Status of Mice: The anti-tumor effect of BPR1R024 is linked to its immunomodulatory activity, specifically the repolarization of tumor-associated macrophages (TAMs).[1][2][6][7] The immune status of the host mice is therefore critical.
-
Cell Line Authenticity and Passage Number: High-passage number tumor cells may have altered characteristics affecting their growth and response to therapy.
-
-
Troubleshooting Steps:
-
Confirm Drug Activity: Before starting a large in vivo experiment, it is advisable to confirm the in vitro activity of your batch of this compound on relevant cell lines.
-
Dose and Schedule Verification: The reported effective dose in the MC38 model was 100 mg/kg, administered orally twice a day.[6] Ensure you are using the correct dosage and administration frequency.
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to confirm adequate drug exposure in your animals.
-
Standardize Tumor Inoculation: Use a consistent number of viable tumor cells for subcutaneous injection and ensure the injection technique is uniform across all animals to minimize variability in initial tumor take and growth.
-
Monitor Animal Health: The overall health of the mice can impact their immune response and tumor growth. Ensure proper housing, nutrition, and handling.
-
Source and Passage of MC38 Cells: Obtain MC38 cells from a reputable source and maintain a low passage number for your experiments.
-
Question: The tumor growth in my control group is highly variable. How can I address this?
Answer:
-
Potential Causes:
-
Inconsistent Cell Viability or Number: Variation in the number of viable tumor cells injected.
-
Injection Technique: Differences in the depth and location of subcutaneous injection.
-
Animal Health and Stress: Underlying health issues or stress can affect tumor engraftment and growth.
-
Substrain Differences: While genetically similar, substrains of mice can have slight differences that may impact experimental outcomes.[8]
-
-
Troubleshooting Steps:
-
Cell Preparation: Ensure a single-cell suspension with high viability is used for injection.
-
Standardized Injection: Train all personnel on a standardized subcutaneous injection technique.
-
Animal Acclimatization: Allow mice to acclimatize to their new environment before tumor cell inoculation.
-
Health Screening: Use healthy animals of a consistent age and weight.
-
Randomization: After tumors are established and have reached a palpable size, randomize the animals into control and treatment groups.
-
III. Toxicity and Animal Welfare
Question: I am observing unexpected toxicity in my mice, such as significant weight loss or lethargy. What should I do?
Answer:
-
Potential Causes:
-
On-target Toxicity: While BPR1R024 is selective for CSF1R, inhibition of this receptor can have systemic effects.
-
Off-target Toxicity: Although less likely with a selective inhibitor, off-target effects can occur at high doses.
-
Formulation Vehicle Toxicity: The vehicle used for drug delivery could be causing adverse effects.
-
Gavage-related Stress or Injury: Repeated oral gavage can be stressful and may lead to complications.
-
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose or the frequency of administration to see if the toxicity is dose-dependent.
-
Vehicle Control: Include a control group that receives only the formulation vehicle to rule out its toxicity.
-
Monitor Animal Health Closely: Regularly monitor body weight, food and water intake, and clinical signs of toxicity. Establish clear humane endpoints for the study.
-
Refine Administration Technique: Ensure the oral gavage procedure is as stress-free as possible.
-
Consult a Veterinarian: If you observe severe or persistent toxicity, consult with a laboratory animal veterinarian.
-
Quantitative Data Summary
The following table summarizes the key quantitative data from the initial in vivo study of this compound.
| Parameter | Value | Species/Model | Reference |
| In Vivo Efficacy | |||
| Dose and Schedule | 100 mg/kg, orally, twice daily | C57BL/6 mice with MC38 tumors | |
| Tumor Growth Inhibition (TGI) | 59% | C57BL/6 mice with MC38 tumors | |
| Pharmacokinetics | |||
| Oral Bioavailability (F%) | 35% | Rats | [6] |
| IV Dose-Normalized AUC | 3635 ng/mLh | Rats | [6] |
| PO Dose-Normalized AUC | 362 ng/mLh | Rats | [6] |
| In Vitro Potency | |||
| CSF1R IC50 | 0.53 nM | Enzymatic Assay | [1][6][7] |
Experimental Protocols
1. MC38 Syngeneic Tumor Model
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Animals: 6-8 week old male C57BL/6 mice.
-
Tumor Inoculation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest cells and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in PBS or a suitable medium (e.g., Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Begin monitoring for tumor growth a few days after inoculation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 50-100 mm³).
-
2. This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle of 30% 2-hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water.[1]
-
Administration:
-
Administer the formulation via oral gavage at a dose of 100 mg/kg.
-
The dosing volume should be calculated based on the individual mouse's body weight (typically 10 mL/kg).
-
Administer the dose twice daily.
-
Visualizations
Caption: BPR1R024 inhibits CSF1R signaling.
Caption: In vivo experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 5. Tumor growth inhibition and immune system activation following treatment with thorium-227 conjugates and PD-1 check-point inhibition in the MC-38 murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
Inconsistent results with BPR1R024 mesylate in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using BPR1R024 mesylate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: BPR1R024 is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a type III receptor tyrosine kinase.[1][2][3] By binding to CSF1R, BPR1R024 blocks the signaling pathway that is crucial for the differentiation, proliferation, and survival of macrophages.[4]
Q2: What is the recommended solvent and storage procedure for this compound?
A2: this compound is soluble in DMSO.[5] For long-term storage, it is recommended to store the powdered compound at -20°C for up to three years.[5] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Does this compound have any known off-target effects?
A3: this compound exhibits weak inhibitory activity against Aurora Kinase A (AURA) and Aurora Kinase B (AURB), with IC50 values of >10 µM and 1.40 µM, respectively.[1][6] While significantly less potent than its effect on CSF1R (IC50 = 0.53 nM), these off-target activities should be considered when designing experiments and interpreting results, especially at higher concentrations.[1][6]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability and Proliferation Results
Inconsistent results in cell viability or proliferation assays are a common challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound.2. Prepare a fresh stock solution in DMSO.3. Test a range of final DMSO concentrations in your culture medium to ensure it does not exceed 0.5%.4. Consider using a gentle warming and ultrasonic bath to aid dissolution when preparing the stock solution.[5] | The compound should be fully dissolved in the culture medium, leading to more consistent and reproducible effects on cell viability. |
| Cell Seeding Density | 1. Optimize cell seeding density for your specific cell line and assay duration.2. Ensure a uniform single-cell suspension before seeding to avoid clumps.3. Perform a cell density titration experiment to determine the optimal number of cells per well. | Consistent cell growth across all wells, reducing variability in viability readouts. |
| Assay-Dependent Variability | 1. Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).2. Consider using multiple, mechanistically distinct viability assays to confirm results (e.g., MTT vs. Trypan Blue exclusion).3. Be aware that the timing of the assay post-treatment can significantly impact results.[7] | A more comprehensive and reliable assessment of cell viability, reducing the likelihood of misleading data from a single assay type. |
| Off-Target Effects | 1. At higher concentrations, off-target inhibition of Aurora kinases A and B may contribute to unexpected effects on cell cycle and viability.[1][6]2. Perform dose-response experiments to identify the lowest effective concentration for CSF1R inhibition.3. If off-target effects are suspected, consider using a structurally different CSF1R inhibitor as a control. | Clearer distinction between on-target CSF1R-mediated effects and potential off-target toxicities. |
This protocol outlines a general workflow for determining the optimal concentration of this compound for your cell line.
Caption: Workflow for optimizing this compound concentration.
Issue 2: Reduced Compound Efficacy Over Time
A gradual loss of the compound's inhibitory effect can be due to several factors related to its stability in the culture medium.
| Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Compound Instability in Media | 1. This compound stability may vary in different culture media formulations.2. Minimize the time between adding the compound to the medium and applying it to the cells.3. For long-term experiments, consider replenishing the medium with freshly prepared compound every 24-48 hours. | Maintained and consistent inhibitory activity of this compound throughout the experiment. |
| Interaction with Serum Proteins | 1. Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.2. If possible, perform initial characterization in serum-free or low-serum conditions.3. If serum is required, maintain a consistent serum concentration across all experiments. | More accurate determination of the compound's potency and more reproducible results. |
| Cellular Efflux Mechanisms | 1. Some cell lines express efflux pumps (e.g., P-glycoprotein) that can actively transport the compound out of the cell.2. Research your cell line's expression of common drug efflux pumps.3. If efflux is suspected, co-treatment with a known efflux pump inhibitor can be tested. | Increased intracellular concentration of this compound, leading to a more potent and sustained effect. |
This diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits CSF1R signaling.
This flowchart provides a step-by-step guide to diagnosing inconsistent results.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Acti… [ouci.dntb.gov.ua]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
BPR1R024 mesylate selectivity against Aurora kinases A/B
Welcome to the technical support center for BPR1R024 mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on its selectivity against Aurora kinases A and B.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its selectivity against Aurora kinases A and B?
This compound is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC50 value of 0.53 nM.[1][2] It exhibits significantly weaker inhibitory activity against Aurora kinase A (AURA) and Aurora kinase B (AURB), demonstrating its selectivity. The IC50 values are >10 µM for Aurora A and 1.40 µM for Aurora B.[1]
Q2: Why is selectivity against Aurora kinases important when studying a CSF1R inhibitor?
Aurora kinases are critical for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis.[3] Off-target inhibition of Aurora kinases by a CSF1R inhibitor could confound experimental results, making it difficult to attribute observed phenotypes solely to CSF1R inhibition. Therefore, understanding the selectivity profile of BPR1R024 is crucial for accurate interpretation of experimental data.
Q3: How was the selectivity of this compound determined?
The inhibitory activity of BPR1R024 against CSF1R, Aurora A, and Aurora B was determined using in-house Kinase-Glo assays.[3] This luminescence-based assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity (ATP consumption), and the inhibitory effect of a compound is measured by its ability to prevent this decrease.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for Aurora kinase inhibition.
-
Possible Cause 1: ATP Concentration. The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. Ensure that the ATP concentration used is consistent across all experiments and is ideally at or near the Km value for each kinase.
-
Possible Cause 2: Enzyme Activity. The activity of recombinant kinases can vary between batches and may decrease with improper storage. Always use a fresh aliquot of kinase for each experiment and follow the manufacturer's storage and handling recommendations.
-
Possible Cause 3: Compound Solubility. this compound may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. Precipitation of the compound will lead to inaccurate concentration and unreliable results.
Issue 2: High background signal in the Kinase-Glo assay.
-
Possible Cause 1: Contamination. Contamination of reagents or assay plates with ATP or ATPases can lead to high background signals. Use sterile, nuclease-free water and dedicated reagents for the kinase assay.
-
Possible Cause 2: Incomplete Kinase Reaction. If the kinase reaction does not proceed efficiently, a large amount of unconsumed ATP will result in a high background. Optimize the kinase concentration and incubation time to ensure a sufficient signal window.
Issue 3: Difficulty in interpreting selectivity data.
-
Possible Cause: Lack of a Reference Compound. It is often helpful to include a known pan-Aurora kinase inhibitor (e.g., VX-680) as a positive control in your experiments.[3] This will help to validate the assay and provide a benchmark for assessing the selectivity of BPR1R024.
Data Presentation
The inhibitory activity of this compound against its primary target and Aurora kinases is summarized in the table below.
| Target Kinase | IC50 Value |
| CSF1R | 0.53 nM[1][2] |
| Aurora Kinase A (AURA) | >10 µM[1] |
| Aurora Kinase B (AURB) | 1.40 µM[1] |
Experimental Protocols
Protocol: Determination of IC50 Values using a Kinase-Glo Assay
This protocol outlines the general steps for determining the IC50 values of this compound against Aurora kinases A and B using a commercially available luminescence-based kinase assay, such as the Kinase-Glo® platform.
Materials:
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Recombinant human Aurora kinase A and Aurora kinase B
-
This compound
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Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
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ATP
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Substrate peptide (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)
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Kinase assay buffer
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White, opaque 96-well or 384-well plates
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Multichannel pipettes
-
Luminometer
Procedure:
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Compound Preparation:
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Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
In a white, opaque multi-well plate, add the following components in the specified order:
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Kinase assay buffer
-
Diluted this compound or vehicle control (DMSO)
-
Substrate peptide
-
Recombinant Aurora kinase A or B
-
-
Mix gently by tapping the plate.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
-
Detection:
-
After the incubation period, add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
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The luminescent signal is inversely proportional to the amount of kinase activity.
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Plot the luminescence signal against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of Aurora kinase A activation and its roles in mitosis.
Caption: Overview of the Aurora kinase B signaling pathway as part of the Chromosomal Passenger Complex.
Caption: Experimental workflow for determining the IC50 of BPR1R024 against Aurora kinases.
References
Cell viability assay artifacts with BPR1R024 mesylate
Welcome to the technical support center for BPR1R024 mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R).[1][2][3][4] Its primary mechanism of action is the potent inhibition of CSF1R, with an IC50 value of 0.53 nM.[1][2] This inhibition specifically targets the survival of protumor M2-like macrophages while having a minimal effect on the growth of antitumor M1-like macrophages.[2][5] By modulating the tumor microenvironment, BPR1R024 exhibits antitumor and immunomodulatory activity.[2][5]
Q2: What are the key therapeutic applications of this compound?
This compound is primarily investigated for its potential in cancer immunotherapy.[1][2] By targeting CSF1R, it can remodel the tumor microenvironment to be less immunosuppressive, thereby enhancing anti-tumor immune responses.[2][5] It has demonstrated efficacy in delaying tumor growth in murine colon tumor models.[2][5]
Q3: Are there any known off-target effects of BPR1R024?
BPR1R024 was developed to have diminished activity against Aurora A (AURA) and Aurora B (AURB) kinases compared to its predecessor, BPR1K871.[5] It exhibits weak inhibitory activity against AURA and AURB with IC50 values of >10 μM and 1.40 μM, respectively.[1][3] This selectivity helps to reduce the cytotoxic effects on normal cells that can be associated with Aurora kinase inhibition.[5]
Troubleshooting Guide for Cell Viability Assays
Researchers using this compound may encounter artifacts in common cell viability assays. This guide provides troubleshooting for potential issues with assays such as MTT, XTT, and other tetrazolium-based assays.
Issue 1: Unexpected Increase in Absorbance/Fluorescence at High Concentrations
Question: I am observing an unexpected increase in the colorimetric or fluorometric signal in my cell viability assay (e.g., MTT, resazurin) at high concentrations of this compound, even in the absence of cells or in treated cells where I expect a decrease in viability. What could be the cause?
Possible Causes and Solutions:
-
Direct Reduction of Assay Reagent: Some small molecules can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false-positive signal that is independent of cellular metabolic activity.[6] Thiol and carboxylic acid moieties are known to cause such interference.[6]
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Compound Precipitation: At high concentrations, this compound might precipitate out of solution. These precipitates can scatter light, leading to artificially high absorbance readings.
Troubleshooting Steps:
-
Cell-Free Control: Run a control experiment with this compound at the same concentrations used in your cell-based assay but in cell-free media. This will determine if the compound directly reacts with your assay reagent.
-
Visual Inspection: After adding the compound to the media, and at the end of the incubation period, visually inspect the wells under a microscope for any signs of precipitation.
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Alternative Assays: Consider using a cell viability assay with a different detection principle that is less prone to chemical interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).[7] These assays measure ATP levels as an indicator of metabolically active cells and are generally less susceptible to artifacts from colored or fluorescent compounds.[7]
Issue 2: Discrepancy Between Viability Assay Results and Microscopic Observations
Question: My MTT assay results suggest high cell viability, but when I look at the cells under a microscope, I see clear signs of cytotoxicity (e.g., cell rounding, detachment). Why is there a discrepancy?
Possible Causes and Solutions:
-
Interference with Cellular Metabolism: this compound, by targeting CSF1R, primarily affects macrophage survival and function.[2] In certain cell types, particularly macrophages, the activation state can interfere with the MTT assay.[8] Activated macrophages may exhibit altered metabolic activity that can lead to an overestimation of cell number by the MTT assay.[8]
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Photosensitizing Properties: Some compounds can act as photosensitizers, leading to the degradation of the formazan product of the MTT assay upon exposure to light.[9] While not specifically reported for BPR1R024, this is a potential source of artifacts with compounds of similar chemical space.
Troubleshooting Steps:
-
Use a Different Viability Marker: Switch to a viability assay that does not rely on mitochondrial reductase activity. A cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells or a nuclear stain like SYTOX Green that only enters cells with compromised membranes can provide a more accurate picture of cell death.[8]
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Control for Light Exposure: When using tetrazolium-based assays, minimize the exposure of the plates to light after the addition of the reagent, especially if you suspect photosensitivity.[9]
-
Correlate with Morphological Assessment: Always complement plate-reader-based viability data with direct microscopic examination of the cells.
Summary of Troubleshooting Strategies
| Potential Artifact | Recommended Troubleshooting Steps | Alternative Assays |
| Direct chemical interference with assay reagent | Run cell-free controls. Visually inspect for precipitates. | ATP-based luminescence assays (e.g., CellTiter-Glo®) |
| Altered cellular metabolism affecting readout | Correlate with microscopy. Use multiple cell lines. | LDH release assays, Propidium iodide staining, SYTOX Green staining |
| Photosensitivity leading to formazan degradation | Minimize light exposure after reagent addition. | Assays with water-soluble formazans (XTT, WST-1)[9], ATP-based assays |
Experimental Protocols
Standard MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability and can be adapted for use with this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO or an acidic isopropanol solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathway of BPR1R024
Caption: BPR1R024 inhibits CSF1R signaling, blocking M2 macrophage survival.
Experimental Workflow for Identifying Assay Artifacts
Caption: Troubleshooting workflow for unexpected cell viability assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BPR1R024 - Immunomart [immunomart.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of BPR1R024 Mesylate and Other CSF1R Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a pivotal target, particularly in the context of modulating the tumor microenvironment. Several small molecule inhibitors have been developed to target this receptor tyrosine kinase, each with distinct biochemical profiles and therapeutic potential. This guide provides an objective comparison of BPR1R024 mesylate against other prominent CSF1R inhibitors: Pexidartinib (PLX3397), BLZ945, and JNJ-40346527, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action: Targeting the CSF1R Signaling Axis
The Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF1R, play a crucial role in the survival, proliferation, and differentiation of macrophages.[1] In the tumor microenvironment, tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which is immunosuppressive and promotes tumor growth, angiogenesis, and metastasis. By inhibiting the CSF1R signaling pathway, these inhibitors aim to deplete or repolarize TAMs towards a pro-inflammatory M1-like phenotype, thereby restoring anti-tumor immunity.[2]
BPR1R024 is an orally active and selective CSF1R inhibitor.[3][4] Pexidartinib is a multi-targeted kinase inhibitor that targets CSF1R, KIT, and FLT3.[5][6] BLZ945 is a potent and selective, brain-penetrant CSF1R inhibitor.[7] JNJ-40346527 is a selective CSF1R inhibitor with blood-brain barrier penetration.[2][8]
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and the comparator inhibitors against CSF1R and other selected kinases.
| Inhibitor | CSF1R IC50 (nM) | Other Kinase IC50 (nM) | Reference(s) |
| BPR1R024 | 0.53 | AURA (>10,000), AURB (1,400) | [3] |
| Pexidartinib (PLX3397) | 13 - 20 | KIT (10 - 27), FLT3 (160), KDR (440), LCK (860), FLT1 (880), TRKC (890) | [5][9] |
| BLZ945 | 1 | >1000-fold selective vs. c-KIT and PDGFRβ | [7] |
| JNJ-40346527 | 3.2 | KIT (20), FLT3 (190) | [8] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here are compiled from various sources and should be interpreted with this in mind.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in the comparison.
In Vitro Kinase Inhibition Assay (for BPR1R024)
This assay determines the concentration of an inhibitor required to block 50% of the kinase activity.
-
Enzyme: Recombinant CSF1R kinase domain.
-
Substrate: A generic kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Detection: ATP consumption is measured using a luminescence-based assay (e.g., Kinase-Glo®).
-
Procedure:
-
The inhibitor is serially diluted and incubated with the CSF1R enzyme.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
After a defined incubation period, the amount of remaining ATP is quantified using the Kinase-Glo® reagent.
-
The luminescence signal is inversely proportional to the kinase activity.
-
IC50 values are calculated from the dose-response curves.[3]
-
Cell-Based CSF1R Phosphorylation Assay
This assay measures the ability of an inhibitor to block CSF1R autophosphorylation in a cellular context.
-
Cell Line: A cell line expressing CSF1R (e.g., N13 murine microglia).[2]
-
Stimulation: Cells are stimulated with recombinant human CSF-1 to induce receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the inhibitor before CSF-1 stimulation.
-
Detection: The level of phosphorylated CSF1R is determined by Western blotting using a phospho-specific antibody.
-
Procedure:
-
Cells are serum-starved to reduce basal signaling.
-
Cells are treated with the inhibitor or vehicle control.
-
Cells are stimulated with CSF-1 for a short period.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies against phosphorylated CSF1R and total CSF1R (as a loading control).
-
In Vivo Murine Colon Tumor Model (for this compound)
This model assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous injection of MC38 murine colon adenocarcinoma cells.
-
Treatment: Once tumors reach a palpable size, mice are treated orally with this compound or a vehicle control.
-
Efficacy Readouts:
-
Tumor growth is monitored by measuring tumor volume over time.
-
At the end of the study, tumors are excised, weighed, and analyzed for immune cell infiltration by flow cytometry or immunohistochemistry.
-
-
Procedure:
-
MC38 cells are injected subcutaneously into the flank of the mice.
-
When tumors reach a specified volume, mice are randomized into treatment and control groups.
-
The inhibitor is administered daily or as per the defined schedule.
-
Tumor dimensions are measured regularly with calipers to calculate tumor volume.
-
Body weight is monitored as a measure of toxicity.
-
Mandatory Visualizations
CSF1R Signaling Pathway
Caption: CSF1R Signaling Pathway and Point of Inhibition.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
In Vivo Efficacy
The anti-tumor activity of these inhibitors has been evaluated in various preclinical models.
-
This compound: In a murine MC38 colon adenocarcinoma model, oral administration of this compound led to a significant tumor growth inhibition of 59%.[3] This was accompanied by an increase in the M1/M2 macrophage ratio within the tumor, indicating a shift towards an anti-tumor immune microenvironment.[3]
-
Pexidartinib (PLX3397): In a mouse model of breast cancer, the combination of pexidartinib with paclitaxel reduced macrophage infiltration, tumor growth, and pulmonary metastases compared to paclitaxel alone.[11]
-
BLZ945: In a murine glioma model, BLZ945 treatment significantly improved long-term survival.[12] In models of cervical and mammary carcinogenesis, BLZ945 also demonstrated anti-tumor activity.[13]
-
JNJ-40346527: In a murine model of T-cell transfer colitis, JNJ-40346527 reduced disease severity, colonic inflammation, and the number of macrophages and T cells in the colon.[14]
Conclusion
This compound demonstrates high potency and selectivity for CSF1R in preclinical studies. Its ability to modulate the tumor microenvironment and inhibit tumor growth in a colon cancer model highlights its potential as a therapeutic agent. When compared to other CSF1R inhibitors, this compound exhibits a favorable in vitro profile. Pexidartinib, while effective, has a broader kinase inhibition profile. BLZ945 and JNJ-40346527 are also potent and selective CSF1R inhibitors with demonstrated in vivo activity in different disease models.
The choice of a CSF1R inhibitor for research or clinical development will depend on the specific context, including the desired selectivity profile, the targeted malignancy, and the potential for combination therapies. The data presented in this guide offer a foundational comparison to inform these critical decisions. Further head-to-head comparative studies in standardized preclinical models will be invaluable for a more definitive assessment of the relative merits of these promising therapeutic agents.
References
- 1. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe PEXIDARTINIB | Chemical Probes Portal [chemicalprobes.org]
- 10. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Efficacy of BPR1R024 Mesylate in Diverse Tumor Microenvironments: A Comparative Analysis
This guide provides a comprehensive comparison of BPR1R024 mesylate, a selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, with other CSF-1R inhibitors in various tumor microenvironments. The focus is on the efficacy, mechanism of action, and experimental data supporting their use in cancer therapy. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and CSF-1R Inhibition
This compound is an orally active and highly selective inhibitor of CSF-1R, a receptor tyrosine kinase crucial for the differentiation, survival, and function of macrophages.[1][2] In the tumor microenvironment (TME), cancer cells often secrete CSF-1, which promotes the recruitment and polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. These M2-like macrophages contribute to tumor progression, angiogenesis, and metastasis while suppressing the anti-tumor immune response. By inhibiting CSF-1R, this compound aims to deplete or repolarize these M2-like TAMs, thereby restoring a pro-inflammatory, anti-tumoral microenvironment.
Comparative Efficacy of CSF-1R Inhibitors
This section compares the preclinical and clinical efficacy of this compound with other notable CSF-1R inhibitors: Pexidartinib (PLX3397), Emactuzumab, BLZ945, and GW2580. The data is presented to highlight their performance in different tumor models and their impact on the TME.
Biochemical Potency
| Compound | Target | IC50 (nM) |
| This compound | CSF-1R | 0.53[1][2] |
| Pexidartinib (PLX3397) | CSF-1R | 17 |
| Emactuzumab | CSF-1R | 0.3 (for CSF-1-differentiated macrophages)[3] |
| BLZ945 | CSF-1R | 1[4] |
| GW2580 | c-FMS (CSF-1R) | 60[5] |
Preclinical Efficacy in Murine Colon Cancer Model (MC38)
The MC38 murine colon adenocarcinoma model is a widely used syngeneic model to evaluate cancer immunotherapies due to its well-characterized tumor microenvironment.
| Compound | Dosage | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | 100 mg/kg, oral, twice daily | 59%[1] | Increased M1/M2 macrophage ratio in the TME.[1][2] |
| Pexidartinib (PLX3397) | Not specified | Monotherapy did not significantly reduce tumor size.[6] | Combination with anti-PD-1 antibody significantly reduced tumor growth. Depleted M2 macrophages and increased CD8+ T cell infiltration.[6] |
| Emactuzumab | Not specified | Data not available in MC38 model. | In other models, shown to deplete M2-like macrophages.[7] |
| BLZ945 | Not specified | Data not available in MC38 model. | |
| GW2580 | Not specified | Data not available in MC38 model. |
Preclinical Efficacy in Glioblastoma (GBM) Models
Glioblastoma is characterized by a highly immunosuppressive TME with abundant TAMs, making it a key target for CSF-1R inhibitors.
| Compound | Model | Dosage | Key Efficacy Data | Impact on TME |
| This compound | Data not available | - | - | - |
| Pexidartinib (PLX3397) | Orthotopic U251 human GBM xenograft | Not specified | Enhanced efficacy of radiation therapy. | Reduced infiltration of myeloid suppressor cells. |
| BLZ945 | Orthotopic murine GBM model | 200 mg/kg/day, oral | Significantly improved long-term survival.[8] 67-98% reduction in glioma cell proliferation. | Reduced M2 polarization of TAMs.[8] |
| GW2580 | Patient-derived GBM organoids | 1 µmol/L | Impaired tumor cell proliferation. | Most effective at reprogramming GAMs to a pro-inflammatory phenotype. Downregulation of M2 markers and upregulation of M1 markers.[9] |
Signaling Pathway and Experimental Workflow
CSF-1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like PI3K/AKT, MAPK/ERK, and JAK/STAT. These pathways promote the survival, proliferation, and differentiation of macrophages. CSF-1R inhibitors block this initial activation step.
Caption: CSF-1R signaling pathway and the point of intervention by inhibitors.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a CSF-1R inhibitor in a preclinical tumor model.
Caption: A generalized workflow for preclinical in vivo drug efficacy studies.
Experimental Protocols
Subcutaneous MC38 Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in C57BL/6 mice to evaluate the in vivo efficacy of CSF-1R inhibitors.
1. Cell Culture:
-
Culture MC38 murine colon adenocarcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase for inoculation.
2. Tumor Inoculation:
-
Resuspend harvested MC38 cells in sterile PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of 1 x 10^6 cells per 100 µL.[10]
-
Anesthetize 6-8 week old female C57BL/6 mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[10]
3. Treatment:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (or other inhibitors) or vehicle control orally via gavage according to the specified dosage and schedule (e.g., 100 mg/kg, twice daily).
4. Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Immunohistochemistry for M1/M2 Macrophage Polarization
This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tumor tissue to visualize M1 and M2 macrophage markers.
1. Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) to distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath. The optimal buffer and heating time should be determined for each antibody.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block or serum from the secondary antibody host species.
-
Incubate with primary antibodies overnight at 4°C.
-
Pan-macrophage marker: Anti-CD68
-
M1 marker: Anti-iNOS (inducible nitric oxide synthase)
-
M2 markers: Anti-CD163, Anti-CD206
-
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
5. Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Acquire images using a brightfield microscope.
-
Quantify the number of positively stained cells per field of view or as a percentage of total cells in multiple representative tumor areas.
Conclusion
This compound demonstrates potent and selective CSF-1R inhibition, leading to significant anti-tumor efficacy in the MC38 colon cancer model by modulating the tumor microenvironment. Its ability to increase the M1/M2 macrophage ratio highlights its immunomodulatory potential. While direct comparative data with other CSF-1R inhibitors in the same models are limited, the available preclinical and clinical information suggests that targeting the CSF-1R pathway is a promising strategy across various tumor types, particularly those with a high infiltration of immunosuppressive TAMs like glioblastoma. The choice of a specific CSF-1R inhibitor for therapeutic development will depend on a comprehensive evaluation of its efficacy, safety profile, and the specific characteristics of the target tumor microenvironment. Further head-to-head preclinical studies are warranted to definitively establish the comparative efficacy of these agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term clinical activity, safety and patient-reported quality of life for emactuzumab-treated patients with diffuse-type tenosynovial giant-cell tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pexidartinib and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CSF1R Inhibitors: BPR1R024 vs. BLZ945
A Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive comparative analysis of two potent and selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, BPR1R024 and BLZ945 (also known as sotuletinib). The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform preclinical research and therapeutic development strategies targeting tumor-associated macrophages (TAMs) and other CSF1R-dependent cells.
Introduction
Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target in immuno-oncology.[1][2] Its inhibition can modulate the tumor microenvironment by depleting or reprogramming immunosuppressive TAMs, thereby enhancing anti-tumor immunity.[1][2][3] BPR1R024 and BLZ945 are two small molecule inhibitors of CSF1R that have demonstrated significant preclinical activity. This guide will compare their performance based on available experimental data, detail the methodologies of key experiments, and visualize relevant biological pathways and workflows.
Mechanism of Action and Target Specificity
Both BPR1R024 and BLZ945 are potent, orally bioavailable inhibitors that selectively target the kinase activity of CSF1R.[4][5][6] By binding to the ATP-binding site of the CSF1R kinase domain, they block downstream signaling pathways essential for the differentiation, survival, and proliferation of macrophages and their precursors.[3][4]
BPR1R024 is a highly selective CSF1R inhibitor with an IC50 value of 0.53 nM.[2][5] It was developed through property-driven optimization of a multi-targeting kinase inhibitor to enhance CSF1R potency and selectivity, particularly diminishing activity against Aurora kinases A and B (AURA/B).[1][2] Notably, BPR1R024 has been shown to specifically inhibit the survival of protumor M2-like macrophages with minimal effect on antitumor M1-like macrophages.[2][5]
BLZ945 (Sotuletinib) is also a potent and selective CSF1R inhibitor with a biochemical IC50 of 1 nM.[4][6][7] It exhibits over 1,000-fold selectivity against its closest receptor tyrosine kinase homologs, such as c-KIT and PDGFRβ.[7] BLZ945 is also recognized for its ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of microglia (brain-resident macrophages) in neurological diseases and brain tumors.[4]
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the quantitative data for BPR1R024 and BLZ945 from various preclinical studies.
Table 1: In Vitro Kinase and Cellular Activity
| Parameter | BPR1R024 | BLZ945 (Sotuletinib) | Reference |
| CSF1R IC50 (biochemical) | 0.53 nM | 1 nM | [2][5],[4][6][7] |
| Off-target Kinase IC50 | AURA: >10 µM, AURB: 1.40 µM | c-KIT, PDGFRβ: >1000-fold selectivity | [5],[7] |
| Cellular Activity (EC50) | M-NFS-60 cells: Not specified | BMDM proliferation: 67 nM | [4][6] |
| Effect on Macrophage Polarization | Specifically inhibits M2-like macrophage survival | Reduces M2 polarization | [2][5],[8][9] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | BPR1R024 | BLZ945 (Sotuletinib) | Reference |
| Administration Route | Oral | Oral | [5],[4] |
| Bioavailability (F%) | 35% (in rats) | Orally active, specific % not detailed | [5] |
| Preclinical Models | MC38 murine colon tumor | Glioma (PDG, human-derived xenografts), Mammary Carcinoma (MMTV-PyMT), Cervical Carcinoma (K14-HPV-16), Breast Cancer Brain Metastases | [2][5],[6][10][11] |
| Reported In Vivo Effects | Delayed tumor growth, increased M1/M2 ratio | Blocks tumor progression, improves survival, reduces TAMs, enhances radiotherapy efficacy | [2][5],[6][8][9][10] |
Signaling Pathway and Experimental Workflow Diagrams
CSF1R Signaling Pathway Inhibition
The following diagram illustrates the mechanism by which BPR1R024 and BLZ945 inhibit the CSF1R signaling pathway.
Caption: Inhibition of the CSF1R signaling pathway by BPR1R024 and BLZ945.
General Experimental Workflow for In Vivo Efficacy
This diagram outlines a typical workflow for evaluating the in vivo efficacy of CSF1R inhibitors in a preclinical tumor model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Blz 945; blz-945 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BPR1R024 Mesylate's Effect on TAMs: A Comparative Guide to CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BPR1R024 mesylate and other prominent Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, focusing on their effects on Tumor-Associated Macrophages (TAMs). While independent validation studies for this compound are not yet widely available in peer-reviewed literature, this guide offers a comprehensive overview of its reported preclinical data alongside comparable data for alternative CSF1R inhibitors: Pexidartinib, Emactuzumab, and BLZ945. The information is intended to provide an objective resource for researchers evaluating therapeutic strategies that target the tumor microenvironment.
Comparison of CSF1R Inhibitors
The following table summarizes key quantitative data for this compound and selected alternative CSF1R inhibitors. This data is compiled from preclinical and clinical studies to facilitate a direct comparison of their potency and effects on TAMs.
| Compound | Target | IC50 (CSF1R) | Effect on TAMs | Key In Vivo Model | Reported Outcome |
| This compound | CSF1R | 0.53 nM[1][2] | Preferentially inhibits protumor M2-like macrophage survival; increases M1/M2 TAM ratio.[1][2] | MC38 murine colon tumor model[1][2] | Delayed tumor growth and reversed the immunosuppressive tumor microenvironment.[1][2] |
| Pexidartinib | CSF1R, c-Kit, FLT3 | Not explicitly stated in provided results. | Reduces TAMs, increases intratumoral CD4+ and CD8+ T lymphocytes.[3] | Sarcoma and other solid tumor models.[4][5] | Suppressed primary tumor growth and lung metastasis; improved metastasis-free survival.[4] |
| Emactuzumab | CSF1R | 0.3 nM (viability of CSF-1-differentiated macrophages)[6] | Depletes CSF1R+ and CD163+ (M2-like) TAMs.[7] | Tenosynovial Giant Cell Tumor (TGCT) and other solid tumors.[7][8] | Objective clinical responses in TGCT patients, correlated with a reduction in TAMs.[9] |
| BLZ945 | CSF1R | Not explicitly stated in provided results. | Attenuates TAM turnover rate, reprograms TAMs to an anti-tumor phenotype.[10][11] | MMTV-PyMT mammary tumor model, glioma models.[10][12] | Decreased tumor growth and enhanced infiltration of CD8+ T cells.[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
CSF1R Signaling Pathway in Macrophages
This diagram illustrates the signaling cascade initiated by the binding of CSF1 to its receptor, CSF1R, on macrophages, leading to their survival, proliferation, and differentiation, which can be inhibited by compounds like this compound.
Caption: CSF1R signaling pathway and inhibition.
Experimental Workflow for In Vivo Validation
This diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a CSF1R inhibitor on TAMs and tumor growth.
Caption: In vivo validation workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the effects of CSF1R inhibitors on TAMs.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against CSF1R kinase activity.
-
Methodology: Recombinant human CSF1R protein is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., a synthetic peptide). The reaction is allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Tumor Model Studies
-
Objective: To evaluate the anti-tumor efficacy and the effect on the tumor microenvironment of the CSF1R inhibitor in a living organism.
-
Animal Model: Syngeneic mouse models, such as C57BL/6 mice bearing MC38 colon adenocarcinoma tumors or MMTV-PyMT transgenic mice for mammary tumors, are commonly used to ensure a competent immune system.[1][10][13]
-
Procedure:
-
Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound (e.g., this compound) is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised for further analysis.
-
Analysis of Tumor-Associated Macrophages
-
Objective: To quantify and characterize the TAM population within the tumor microenvironment following treatment.
-
Methods:
-
Flow Cytometry: Single-cell suspensions are prepared from excised tumors. The cells are then stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel for TAM analysis includes markers for total leukocytes (CD45), macrophages (F4/80, CD11b), M1-like macrophages (MHC Class II, CD86), and M2-like macrophages (CD206, CD163).[14]
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies against macrophage markers such as CD68 (pan-macrophage) and CD163 (M2-like macrophage). The density of stained cells in different tumor regions is then quantified.[15]
-
Conclusion
This compound has demonstrated potent preclinical activity as a CSF1R inhibitor, effectively targeting pro-tumoral M2-like macrophages and demonstrating anti-tumor efficacy in a murine colon cancer model. While independent validation of these findings is a necessary next step for its clinical development, the initial data positions this compound as a promising candidate in the landscape of TAM-targeting cancer therapies. This guide provides a framework for comparing this compound with other CSF1R inhibitors, highlighting the importance of standardized experimental protocols for the robust evaluation of these targeted agents. Researchers are encouraged to utilize the provided methodologies to further investigate the potential of this compound and other immunomodulatory compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of the Combination of Pexidartinib and Sirolimus to Target Tumor-Associated Macrophages in Unresectable Sarcoma and Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emactuzumab - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Signal Pathways Involved in the Interaction Between Tumor-Associated Macrophages/TAMs and Glioblastoma Cells [frontiersin.org]
- 12. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 14. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PK/PD Mediated Dose Optimization of Emactuzumab, a CSF1R Inhibitor, in Patients With Advanced Solid Tumors and Diffuse‐Type Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BPR1R024 Mesylate's Antitumor Efficacy
In the landscape of cancer immunotherapy, targeting the colony-stimulating factor-1 receptor (CSF1R) has emerged as a promising strategy to modulate the tumor microenvironment and enhance anti-tumor immune responses. BPR1R024 mesylate, an orally active and selective CSF1R inhibitor, has demonstrated notable antitumor and immunomodulatory activities. This guide provides a comprehensive comparison of this compound with other CSF1R inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Antitumor Activity
This compound exhibits potent and selective inhibition of CSF1R, leading to significant antitumor effects. A comparison with other known CSF1R inhibitors, Pexidartinib and BLZ945, highlights its competitive profile in preclinical models.
| Compound | Target | IC50 (nM) | In Vivo Model | Dosing Regimen | Antitumor Activity |
| This compound | CSF1R | 0.53 [1][2] | Murine Colon Tumor (MC38) | 100 mg/kg, oral, twice a day | 59% Tumor Growth Inhibition (TGI) [3] |
| Pexidartinib (PLX3397) | CSF1R | 17[4] | Osteosarcoma Xenograft | 5 mg/kg and 10 mg/kg | Dose-dependent tumor growth reduction[5] |
| BLZ945 | CSF1R | 6.9 ± 1.4[2] | Glioma Mouse Model | Not specified | Reduced tumor grade and proliferation[6] |
Mechanism of Action: Targeting the CSF1R Signaling Pathway
This compound exerts its antitumor activity by inhibiting the CSF1R signaling pathway, which is crucial for the differentiation, survival, and function of tumor-associated macrophages (TAMs). By blocking this pathway, this compound effectively reduces the population of immunosuppressive M2-like TAMs and promotes a shift towards an anti-tumor M1-like phenotype. This repolarization of TAMs reverses the immunosuppressive tumor microenvironment, thereby enhancing the host's immune response against the tumor.[3][7]
Experimental Protocols
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) of BPR1R024 was determined using cell-based assays. Two CSF1R-dependent mouse cell lines were utilized: Ba/F3 cells transfected with the human CSF1R kinase domain (Ba/F3-CSF1R) and the M-NFS-60 myelogenous leukemia cell line.[3] Cell viability was assessed using the MTS method (Promega) according to the manufacturer's protocol. The absorbance at 490 nm was measured to quantify viable cells, and the IC50 values were calculated from the dose-response curves.[3]
In Vivo Antitumor Activity in MC38 Murine Colon Tumor Model
The in vivo antitumor efficacy of this compound was evaluated in a syngeneic mouse model using MC38 colon adenocarcinoma cells.
Experimental Workflow:
This comprehensive guide provides a detailed comparison of this compound's antitumor activity, offering valuable insights for researchers in the field of cancer immunotherapy. The provided data and protocols can serve as a foundation for further investigation into the therapeutic potential of this promising CSF1R inhibitor.
References
- 1. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for BPR1R024 Mesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of BPR1R024 mesylate, a potent and selective c-Fms inhibitor used in research.
Given the absence of a specific Safety Data Sheet (SDS) from the manufacturer, the following procedures are based on established best practices for the disposal of non-hazardous and hazardous laboratory chemicals and investigational compounds. Adherence to institutional, local, state, and federal regulations is mandatory.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Characterization and Segregation
The first step in proper disposal is to characterize the waste. This compound waste may exist in several forms:
-
Unused or expired pure compound (solid)
-
Solutions (e.g., dissolved in DMSO or other solvents)
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper)
Proper segregation of these waste streams is essential to prevent chemical reactions and ensure compliant disposal.[1]
Table 1: Waste Characterization and Segregation Summary
| Waste Type | Description | Recommended Waste Container |
| Solid Waste | Unused or expired this compound powder. | Labeled, sealed container for chemical waste. |
| Liquid Waste | Solutions containing this compound. | Labeled, leak-proof container for chemical waste.[2] |
| Contaminated Labware | Disposable items that have come into contact with the compound. | Designated container for solid chemical waste. |
| Sharps Waste | Needles or other sharps contaminated with the compound. | Puncture-resistant sharps container. |
III. Step-by-Step Disposal Procedures
1. Disposal of Solid this compound:
-
Step 1: Carefully place the original container with the unused or expired solid compound into a larger, sealable plastic bag.
-
Step 2: Affix a hazardous waste label to the outer bag.
-
Step 3: Store in a designated hazardous waste accumulation area until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
2. Disposal of Liquid Waste Containing this compound:
-
Step 1: Do not dispose of solutions containing this compound down the drain.[3]
-
Step 2: Collect all liquid waste in a designated, compatible, and clearly labeled hazardous waste container.[2] The container should be made of a material that will not react with the solvent used.
-
Step 3: Ensure the waste container is kept securely closed when not in use.
-
Step 4: Store the container in a secondary containment bin in a designated waste accumulation area.
3. Disposal of Contaminated Labware:
-
Step 1: Collect all non-sharp, disposable items contaminated with this compound (e.g., gloves, pipette tips, vials) in a designated, plastic-lined container for solid chemical waste.
-
Step 2: Once the container is full, seal the liner and the container.
-
Step 3: Label the container as chemical-contaminated waste and store it for pickup by your institution's EHS department.
4. Disposal of Contaminated Sharps:
-
Step 1: Place any needles, syringes, or other sharps contaminated with this compound directly into an approved, puncture-resistant sharps container.
-
Step 2: Do not overfill the sharps container.
-
Step 3: When the container is full, securely close and lock it.
-
Step 4: Arrange for disposal through your institution's regulated medical or hazardous waste stream.
IV. Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound are publicly available, the procedures outlined above are based on standard laboratory practices for chemical waste management as described in resources from environmental safety organizations and regulatory bodies.[4][5]
V. Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for waste segregation and the overall workflow for the proper disposal of this compound.
Caption: Decision tree for segregating this compound waste.
Caption: General workflow for chemical waste disposal.
References
Personal protective equipment for handling BPR1R024 mesylate
FOR RESEARCH USE ONLY. Not for use in humans.
This document provides crucial safety and logistical information for handling the potent and selective CSF1R inhibitor, BPR1R024 mesylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety protocols for similar small molecule kinase inhibitors used in oncology research, such as Imatinib mesylate and Gefitinib. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. | Prevents inhalation of the compound. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal plans is mandatory to minimize exposure risk and ensure environmental safety.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated handling area, typically a certified chemical fume hood or biological safety cabinet, should be clean and uncluttered.
-
Weighing and Reconstitution: All handling of the solid compound, including weighing and preparation of stock solutions, must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Solution Handling: When working with solutions of this compound, exercise caution to avoid splashes and aerosol generation.
-
Decontamination: Following handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan:
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and empty vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of all solutions containing this compound in a designated, clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.
Safe Handling Workflow
The following diagram illustrates the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
